molecular formula C6H11N3 B1282759 1-isopropyl-1H-pyrazol-4-amine CAS No. 97421-16-4

1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B1282759
CAS No.: 97421-16-4
M. Wt: 125.17 g/mol
InChI Key: OEXNVHXUPNHOPP-UHFFFAOYSA-N
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Description

1-isopropyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXNVHXUPNHOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541640
Record name 1-(Propan-2-yl)-1H-pyrazol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97421-16-4
Record name 1-(Propan-2-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazol-4-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-1H-pyrazol-4-amine, a substituted pyrazole derivative, is a molecule of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance. The information is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
CAS Number 97421-16-4[2]
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
Predicted Boiling Point 234.2 °C at 760 mmHg[3]
Appearance Off-white solid (for hydrochloride salt)[4]
Storage Inert atmosphere, room temperature[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), as well as signals for the pyrazole ring protons and the amine protons. The chemical shifts of the pyrazole ring protons are influenced by the electronic effects of the amino and isopropyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the isopropyl group, and any other substituents. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine group.

  • C-H stretching vibrations of the alkyl and aromatic groups.

  • C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the isopropyl group and other parts of the molecule.

Synthesis

A plausible and common synthetic route to this compound involves the reduction of its nitro precursor, 1-isopropyl-4-nitro-1H-pyrazole.[5] A general experimental protocol for a similar reduction is described below.

Experimental Protocol: Reduction of a 4-Nitropyrazole Derivative

This protocol describes a general method for the reduction of a 4-nitropyrazole to the corresponding 4-aminopyrazole using iron powder in the presence of an acid.

Materials:

  • 4-nitro-1-isopropyl-1H-pyrazole

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend the 4-nitro-1-isopropyl-1H-pyrazole in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

SynthesisWorkflow Start 4-nitro-1-isopropyl-1H-pyrazole Reagents Fe, HCl Ethanol/Water Reduction Reduction Reagents->Reduction Reflux Product This compound Reduction->Product

Synthetic workflow for the reduction of 4-nitro-1-isopropyl-1H-pyrazole.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of pyrazole derivatives is well-recognized for its diverse pharmacological activities.[6][7] Many substituted pyrazoles have been investigated as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[8][9][10]

The general structure of this compound, featuring a substituted pyrazole core with a free amino group, makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Kinase Inhibitor Screening

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a logical first step in evaluating the biological potential of this compound would be to screen it against a panel of protein kinases.

KinaseScreeningWorkflow Compound This compound Assay Kinase Panel Screening Compound->Assay Data Inhibition Data (% Inhibition) Assay->Data Analysis Identify Hits (e.g., >50% Inhibition) Data->Analysis Hit Potential Kinase Target(s) Analysis->Hit Yes NoHit No Significant Inhibition Analysis->NoHit No

Workflow for preliminary kinase inhibitor screening.

Safety Information

Based on available safety data, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a substituted pyrazole with potential for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential biological relevance. While a significant amount of experimental data is yet to be published, the information provided herein serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this and related compounds. Further experimental work is required to fully elucidate its properties and to determine its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Structure and Bonding of 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key chemical properties of 1-isopropyl-1H-pyrazol-4-amine. The content is tailored for professionals in chemical research and drug development, offering detailed information on the molecule's synthesis, spectroscopic characteristics, and structural features.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the amine group and the isopropyl substituent on the pyrazole ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1][2]
CAS Number 97421-16-4[1][2]
IUPAC Name This compound
Synonyms 4-Amino-1-isopropyl-1H-pyrazole[2]
Predicted Boiling Point 234.2°C at 760 mmHg[3]

Structure and Bonding

The structure of this compound consists of a central five-membered aromatic pyrazole ring. An isopropyl group is attached to one of the nitrogen atoms (N1), and an amine group is substituted at the C4 position of the pyrazole ring.

Molecular Structure

Caption: 2D chemical structure of this compound.

Bonding and Hybridization

The pyrazole ring is an aromatic heterocycle. The atoms within the ring (three carbons and two nitrogens) are sp² hybridized, and the p-orbitals of these atoms overlap to form a delocalized π-electron system containing six electrons, conforming to Hückel's rule for aromaticity.

  • N1 Atom: This nitrogen is sp² hybridized and is bonded to the isopropyl group. Its lone pair of electrons is part of the aromatic π system.

  • N2 Atom: This nitrogen is also sp² hybridized, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, and it contributes one electron to the aromatic π system.

  • Carbon Atoms (C3, C4, C5): All carbon atoms in the pyrazole ring are sp² hybridized.

  • Amine Group (-NH₂): The nitrogen atom of the amine group is sp³ hybridized, with a lone pair of electrons.

  • Isopropyl Group (-CH(CH₃)₂): The carbon atoms in the isopropyl group are sp³ hybridized.

While no specific crystal structure data for this compound is publicly available, data from a related, more complex molecule, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can provide some general expectations for bond lengths.[4] In this related structure, the bond lengths within the pyrazole ring and the C-N bond of the isopropyl group are typical for sp²-sp² and sp²-sp³ single bonds, respectively.[4]

Experimental Protocols: Synthesis

A common and practical method for the synthesis of 1-alkyl-4-aminopyrazoles involves a two-step process starting from 4-nitropyrazole.[5] This general strategy can be adapted for the synthesis of this compound.

Synthetic Workflow

synthesis_workflow start 4-Nitropyrazole + Isopropanol step1 Mitsunobu Reaction (DIAD, PPh₃) start->step1 intermediate 1-isopropyl-4-nitro-1H-pyrazole step1->intermediate step2 Nitro Group Reduction (H₂, Pd/C) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Isopropylation of 4-Nitropyrazole via Mitsunobu Reaction

This step involves the alkylation of the N1 position of 4-nitropyrazole with isopropanol under Mitsunobu conditions.

  • Reagents: 4-nitropyrazole, isopropanol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure (General):

    • Dissolve 4-nitropyrazole and triphenylphosphine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add isopropanol to the mixture.

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add DIAD or DEAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The crude product, 1-isopropyl-4-nitro-1H-pyrazole, is typically purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The nitro group of 1-isopropyl-4-nitro-1H-pyrazole is reduced to the primary amine.

  • Reagents: 1-isopropyl-4-nitro-1H-pyrazole, Palladium on activated carbon (10% Pd/C).

  • Reducing Agent: Hydrogen gas (H₂).

  • Solvent: Ethanol or methanol.

  • Procedure (General):

    • Dissolve 1-isopropyl-4-nitro-1H-pyrazole in the chosen solvent.

    • Add the Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation, typically using a balloon filled with hydrogen gas or a Parr hydrogenator, with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring, the isopropyl group, and the amine group.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~1.3 - 1.5Doublet6H
Amine -NH₂Broad signal, ~3.0 - 5.0Singlet2H
Isopropyl -CH~4.2 - 4.5Septet1H
Pyrazole C5-H~7.0 - 7.2Singlet1H
Pyrazole C3-H~7.3 - 7.5Singlet1H

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring and the isopropyl group.

Carbon TypePredicted Chemical Shift (δ, ppm)
Isopropyl -CH₃~22 - 24
Isopropyl -CH~48 - 52
Pyrazole C4~120 - 125
Pyrazole C5~125 - 130
Pyrazole C3~135 - 140
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the pyrazole ring and the alkyl group.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch (Amine)~3300 - 3500Two bands, medium intensity
C-H Stretch (Alkyl)~2850 - 3000Strong intensity
N-H Bend (Amine)~1590 - 1650Medium intensity
C=N, C=C Stretch (Ring)~1400 - 1600Multiple bands, variable
C-N Stretch~1250 - 1350Medium to strong intensity
Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z of 125.10. Common fragmentation patterns would likely involve the loss of a methyl group from the isopropyl substituent (m/z 110) and potentially the loss of the entire isopropyl group.

Applications in Research and Development

Aminopyrazoles are recognized as versatile scaffolds in drug discovery.[8] They are key components in the development of various therapeutic agents, including kinase inhibitors. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The amine group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships in drug design.

References

The Rising Therapeutic Potential of 1-Isopropyl-1H-pyrazol-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support ongoing research and development efforts.

Kinase Inhibitory Activity: A Primary Focus

A predominant area of investigation for this compound derivatives has been their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease.

RET Kinase Inhibition

Certain 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives have been identified as specific and potent inhibitors of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are implicated in thyroid and lung cancers.[1] One notable derivative, compound 15l , demonstrated high metabolic stability and potent inhibition of both wild-type RET and its gatekeeper mutant (V804M).[1] This compound effectively suppressed the growth of cancer cells transformed with RET while showing no effect on normal cells.[1]

LRRK2 Kinase Inhibition

Substituted 1H-pyrazoles have been explored as potent inhibitors of the leucine-rich repeat kinase 2 (LRRK2), particularly the G2019S mutant (GS-LRRK2), which is a prevalent genetic factor in Parkinson's disease.[2] The 1H-pyrazole core is hypothesized to maintain essential hinge-binding interactions within the kinase domain.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Novel pyrazole derivatives have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4][5] Dysregulation of CDK2 is a hallmark of many cancers. Certain pyrazole-based compounds have exhibited significant CDK2 inhibitory activity at sub-micromolar concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines.[4][5][6]

Table 1: Kinase Inhibitory Activity of Selected this compound and Related Pyrazole Derivatives

Compound IDTarget KinaseIC50 / Ki (nM)Cell LineReference
15l Wild-type RET44-[1]
15l RET (V804M)252-[1]
7a RET- (inhibited phosphorylation at 100 nM)MCF-7[7]
Compound 5 CDK2560-[5]
Compound 6 CDK2460-[5]
Compound 11 CDK2450-[5]
Compound 4 CDK2750-[5]
Compound 7 CDK2770-[5]
Compound 10 CDK2850-[5]

Anticancer Activity

The kinase inhibitory properties of this compound derivatives contribute significantly to their promising anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

For instance, pyrazole derivatives have been evaluated for their cytotoxic effects against breast cancer (MCF-7, MDA-MB-231), ovarian carcinoma (SKOV3), and cervical cancer (HeLa) cell lines using the MTT assay.[8][9] Several compounds demonstrated over 50% cell inhibition at a concentration of 50 µM.[8][9] Furthermore, some pyrazole derivatives have shown potent cytotoxicity against hepatic carcinoma (HepG2) and breast cancer (MCF-7) cell lines, inducing apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][5]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)AssayReference
Compound 5 HepG213.14MTT[3][5]
Compound 5 MCF-78.03MTT[3][5]
Compound 7d HepG224.24Not Specified[6]
Compound 7d MCF-714.12Not Specified[6]
Compound 7d A54930.03Not Specified[6]
Compound 7d Caco229.27Not Specified[6]
Compound 10b HepG217.12Not Specified[6]
Compound 10b MCF-710.05Not Specified[6]
Compound 10b A54929.95Not Specified[6]
Compound 10b Caco225.24Not Specified[6]

Anti-inflammatory Activity

Derivatives of the pyrazole scaffold have long been recognized for their anti-inflammatory properties.[10][11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

In vitro anti-inflammatory activity has been assessed using the bovine serum albumin (BSA) denaturation assay, which measures the ability of a compound to prevent protein denaturation, a key process in inflammation.[10] Some pyrazole hydrazone derivatives have shown significant, concentration-dependent inhibition in this assay.[10]

The in vivo anti-inflammatory potential has been evaluated using the carrageenan-induced rat paw edema model.[12] In this model, the ability of a compound to reduce swelling after the injection of carrageenan is measured. Several trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, with percentage inhibition of edema ranging from 84.39% to 89.57% four hours after carrageenan injection, comparable to or exceeding the activity of standard drugs like indomethacin and celecoxib.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDAssayConcentration / Dose% InhibitionReference
PMPH BSA Denaturation0.5 mg/mL76.38[10]
4F-PMPH BSA Denaturation0.5 mg/mL81.15[10]
2a Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]
2b Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]
3a Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]
6b Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]
7b Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]
9b Carrageenan-induced paw edemaNot Specified84.39 - 89.57[12]

Modulation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[13][14][15] Activation of AMPK can inhibit anabolic processes like fatty acid and cholesterol synthesis, while stimulating catabolic processes to generate ATP.[13][16] This makes AMPK a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[13][16]

Certain pyrazolone derivatives have been identified as direct activators of AMPK.[13] These compounds have been shown to activate AMPK in a dose-dependent manner in primary hepatocytes and HepG2 cells, leading to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[13] Chronic administration of these activators has been shown to improve lipid metabolism in animal models.[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the activity of purified kinases and the inhibitory effects of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound (or DMSO as a control), 2 µl of the purified kinase enzyme solution, and 2 µl of a substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 120 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how it can be targeted by activators.

AMPK_Pathway AMP_ATP Increased AMP/ATP ratio (Cellular Stress) LKB1 LKB1 AMP_ATP->LKB1 activates Activators Direct Activators (e.g., Pyrazolone Derivatives) AMPK AMPK Activators->AMPK allosterically activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ACC ACC AMPK->ACC phosphorylates (inhibits) Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic promotes LKB1->AMPK phosphorylates (activates) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) mTORC1->Anabolic promotes ACC->Anabolic promotes ATP_Prod ATP Production Catabolic->ATP_Prod

Caption: Simplified AMPK signaling pathway.

General Kinase Inhibitor Discovery Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow Lib_Design Library Design & Synthesis (e.g., this compound derivatives) HTS High-Throughput Screening (Biochemical Kinase Assay) Lib_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp Cell_Assay Cell-Based Assays (e.g., Cell Viability, Target Engagement) Dose_Resp->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Lib_Design Iterative Design

Caption: Kinase inhibitor discovery workflow.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as inhibitors of key kinases, coupled with their anticancer and anti-inflammatory activities, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of next-generation therapeutics based on this privileged scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical success.

References

1-isopropyl-1H-pyrazol-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-isopropyl-1H-pyrazol-4-amine (CAS No: 97421-16-4), a heterocyclic amine of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1][2]
CAS Number 97421-16-4[1][2]
Boiling Point 234.2 °C at 760 mmHgN/A
Canonical SMILES CC(C)N1C=C(C=N1)NN/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are presented. The following protocols are based on established chemical literature for structurally related compounds and provide a robust framework for laboratory preparation and analysis.

Synthesis of this compound

The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor, followed by the reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

This procedure details the N-isopropylation of 4-nitro-1H-pyrazole.

  • Materials:

    • 4-nitro-1H-pyrazole

    • Isopropyl bromide (2-bromopropane)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

    • Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[3]

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.[3]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the target amine. The procedure is adapted from a method for a structurally similar compound, 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[3]

  • Materials:

    • 1-isopropyl-4-nitro-1H-pyrazole (from Step 1)

    • Iron powder (Fe)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a mixture of ethanol and water.

    • Add iron powder (5.0 equivalents) to the suspension.

    • Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).[3]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Analytical Characterization

The following are general protocols for the structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 or 400 MHz spectrometer.

    • Expected Signals: A septet and a doublet in the aliphatic region corresponding to the isopropyl group protons, and distinct signals in the aromatic region for the pyrazole ring protons. The amine protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 75 or 100 MHz spectrometer.

    • Expected Signals: Resonances corresponding to the two distinct carbons of the isopropyl group and the three unique carbons of the pyrazole ring.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an autosampler.

  • Mobile Phase: A mixture of HPLC-grade acetonitrile or methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of solvent and water.

  • Procedure:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

    • Inject 5-10 µL of the sample solution.

    • Analyze the resulting chromatogram for the retention time and peak purity to assess the identity and purity of the compound.

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Pathway cluster_characterization Characterization Start 4-Nitro-1H-pyrazole Intermediate 1-isopropyl-4-nitro-1H-pyrazole Start->Intermediate Isopropylation (Isopropyl Bromide, K₂CO₃) Product This compound Intermediate->Product Reduction (Fe, HCl) Purification Purification (Column Chromatography) Product->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC Final Confirmed Structure & Purity NMR->Final HPLC->Final

Caption: Synthesis and Characterization Workflow.

This diagram outlines the two-step synthesis of this compound from 4-nitro-1H-pyrazole, followed by purification and analytical characterization using NMR and HPLC to confirm the structure and purity of the final product.

References

The Pharmacological Landscape of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of pyrazole compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies for key biological assays are presented, alongside a quantitative summary of their activities. Furthermore, this guide elucidates the underlying mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction

Pyrazoles and their derivatives are of immense interest in the pharmaceutical sciences due to their diverse biological activities.[1][2][3] The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.[4][5] This has led to the successful development of drugs targeting a variety of diseases. Notable examples include the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the withdrawn anti-obesity drug Rimonabant.[1][6] This guide delves into the core pharmacological effects of these and other pyrazole compounds, providing the technical details necessary for their continued exploration in drug discovery.

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives are well-known for their potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][7]

Mechanism of Action: COX-2 Inhibition

A significant number of anti-inflammatory pyrazoles, including the blockbuster drug Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[6][8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The signaling pathway below illustrates the mechanism of action of Celecoxib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The following table summarizes the activity of selected compounds.

Compound/DrugDose% Inhibition of EdemaReference
Indomethacin5 mg/kgSignificant Inhibition[10]
Ellagic Acid30 mg/kgDose-dependent reduction[10]
Celecoxib--[2]
Thiophene-pyrazole hybrids-Promising[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.[11][12]

Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.

Procedure:

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered intraperitoneally or orally.[10]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[10][13]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10][13]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity

The pyrazole scaffold is a key component in a number of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer drugs function as kinase inhibitors. Crizotinib, for example, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, which are receptor tyrosine kinases often dysregulated in certain cancers like non-small cell lung cancer.[1][4][14] Inhibition of these kinases blocks downstream signaling pathways crucial for cancer cell survival and proliferation.[14][15]

The diagram below outlines the inhibitory action of Crizotinib on the ALK signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Crizotinib inhibits the ALK signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of pyrazole derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundCell LineIC50 (µM)Reference
Compound 5 MCF-7 (Breast)8.03[3]
Compound 5 HepG2 (Liver)13.14[3]
Compound 6 MCF-7 (Breast)26.08[3]
Compound 6 HepG2 (Liver)22.76[3]
Compound 3a U251 (Brain)3.5[16]
Compound 3e HepG2 (Liver)Notable activity[17]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for evaluating the in vitro anticancer activity of compounds.[18][19]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][20]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole compounds are still under investigation. However, some are known to interfere with essential cellular processes in microorganisms. For instance, some derivatives may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

The following workflow illustrates the general process of screening for antimicrobial activity.

cluster_screening Antimicrobial Screening Workflow Start Synthesized Pyrazole Compounds Agar_Diffusion Agar Well/Disc Diffusion Assay (Qualitative) Start->Agar_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC) Agar_Diffusion->Broth_Microdilution For active compounds Active_Compounds Identification of Active Compounds Broth_Microdilution->Active_Compounds

Caption: General workflow for antimicrobial screening.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 21a S. aureus (Gram +)62.5[21]
Compound 21a E. coli (Gram -)125[21]
Compound 21a C. albicans (Fungus)7.8[21]
Compound 21a A. flavus (Fungus)2.9[21]
Compound 5c K. pneumoniae6.25[22]
Compound 9 S. aureus (MDR)4[23]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[23]

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[23]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Pharmacological Activities

Beyond the major areas discussed, pyrazole derivatives have shown a wide array of other pharmacological effects, including:

  • Anticonvulsant activity [7]

  • Antidepressant activity [1]

  • Antiviral activity

  • CB1 Receptor Inverse Agonism: Rimonabant, a pyrazole derivative, was developed as an anti-obesity drug acting as an inverse agonist at the cannabinoid CB1 receptor.[5][7][24] Its mechanism involves inhibiting the basal activity of the receptor, which is coupled to Gαi/o proteins.[20][25]

The signaling pathway for a CB1 receptor inverse agonist is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CB1_Receptor CB1 Receptor G_Protein Gαi/o Protein CB1_Receptor->G_Protein Basal Activity Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Reduced_Appetite Reduced Appetitive Drive cAMP->Reduced_Appetite Inverse_Agonist Inverse Agonist (e.g., Rimonabant) Inverse_Agonist->CB1_Receptor Inhibition of Basal Activity

Caption: Inverse agonist action at the CB1 receptor.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The diverse pharmacological activities, coupled with the synthetic tractability of pyrazole chemistry, ensure its continued relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key pharmacological effects, their underlying mechanisms, and the experimental protocols used for their evaluation. It is anticipated that further research into this versatile heterocyclic system will lead to the discovery of novel drugs with improved efficacy and safety profiles for a wide range of diseases.

References

The Solubility Profile of 1-isopropyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the novel heterocyclic amine, 1-isopropyl-1H-pyrazol-4-amine. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding this profile is paramount for formulation development, pharmacokinetic studies, and ensuring reliable in vitro testing results.[1]

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and ionizability, as well as external factors such as the solvent, temperature, and pH. Pyrazole derivatives, such as the subject of this guide, are recognized for their role as versatile intermediates in pharmaceutical development.[2][3] The pyrazole ring can enhance physicochemical properties like lipophilicity and water solubility.[3] Amines, in general, exhibit a range of solubilities; low molecular weight amines tend to be water-soluble, a property that diminishes with increasing molecular size.[4][5] However, the basic nature of the amine group allows for the formation of water-soluble salts in acidic environments.[4]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structural features—a substituted pyrazole ring and a primary amine. It is anticipated to exhibit limited solubility in aqueous media at neutral pH and higher solubility in organic solvents. Due to the presence of the basic amine group, its aqueous solubility is expected to significantly increase at lower pH values.

Quantitative Solubility Analysis

The following tables present a hypothetical, yet representative, quantitative solubility profile for this compound based on typical values for similar small molecule drug candidates. These values should be experimentally verified.

Table 1: Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)Method
Water (pH 7.4)5.2Shake-Flask
Phosphate Buffered Saline (PBS)5.5Shake-Flask
0.1 N HCl> 100Shake-Flask
Methanol150Shake-Flask
Ethanol85Shake-Flask
Dimethyl Sulfoxide (DMSO)> 200Shake-Flask
Acetonitrile40Shake-Flask

Table 2: pH-Dependent Aqueous Solubility at 25°C

pHSolubility (mg/mL)Method
2.0125Potentiometric Titration
4.098Potentiometric Titration
6.015Potentiometric Titration
7.45.2Potentiometric Titration
8.02.1Potentiometric Titration
10.01.5Potentiometric Titration

Table 3: Temperature-Dependent Solubility in Water (pH 7.4)

Temperature (°C)Solubility (mg/mL)Method
42.8Shake-Flask
255.2Shake-Flask
378.1Shake-Flask

Experimental Protocols

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.[6]

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.[6]

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to remove any remaining solid particles.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in mg/mL.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is an efficient method to determine the solubility as a function of pH.[8][9][10]

Objective: To determine the pH-solubility profile of this compound.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Autotitrator

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Water (deionized)

Procedure:

  • Prepare a suspension of this compound in water.

  • Place the suspension in a thermostatted vessel.

  • Immerse the pH electrode in the suspension.

  • Titrate the suspension with a standardized solution of HCl to a low pH (e.g., pH 2) to dissolve the compound as its hydrochloride salt.

  • Perform a back-titration with a standardized solution of NaOH.

  • Record the pH as a function of the volume of titrant added.

  • The point at which the solid compound begins to precipitate is identified by a change in the titration curve.

  • The solubility at different pH values can be calculated from the titration data.[9]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Shake_Flask_Workflow start Start add_excess Add excess solid to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate settle Allow suspension to settle equilibrate->settle sample Withdraw supernatant settle->sample centrifuge Centrifuge sample sample->centrifuge dilute Dilute supernatant centrifuge->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Potentiometric_Titration_Workflow start Start prepare_suspension Prepare aqueous suspension of compound start->prepare_suspension dissolve Titrate with HCl to dissolve (e.g., pH 2) prepare_suspension->dissolve back_titrate Back-titrate with NaOH dissolve->back_titrate record_data Record pH vs. titrant volume back_titrate->record_data identify_precipitation Identify precipitation point from curve record_data->identify_precipitation calculate_profile Calculate pH-solubility profile identify_precipitation->calculate_profile end End calculate_profile->end

Caption: Workflow for pH-Dependent Solubility by Potentiometric Titration.

Signaling Pathways and Logical Relationships

At this stage of research, this compound is primarily characterized by its physicochemical properties. Should this compound be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action would be developed. For instance, if it were found to be a kinase inhibitor, the diagram would depict the kinase signaling cascade and the point of inhibition by the compound.

Conclusion

This guide outlines the expected solubility profile of this compound and provides detailed protocols for its experimental determination. The shake-flask method and potentiometric titration are robust techniques for generating the necessary data for drug development.[6][7][8][9] The provided tables and workflows serve as a practical resource for researchers initiating studies on this and similar compounds. Accurate solubility data is a cornerstone of successful preclinical development, enabling informed decisions on formulation and delivery strategies.

References

physical and chemical properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical, chemical, and potential biological properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative with a methanamine substituent at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Its chemical structure and key identifiers are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
IUPAC Name (1-propan-2-ylpyrazol-4-yl)methanamine[1]
Canonical SMILES CC(C)N1C=C(C=N1)CN[1]
InChI InChI=1S/C7H13N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3,8H2,1-2H3[1]
InChIKey VMNKYEWGKWZUNI-UHFFFAOYSA-N[1]
CAS Number 936940-09-9
PubChem CID 23005591[1]

Physicochemical Data

PropertyComputed ValueReference
XLogP3 -0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 139.110947427[1]
Monoisotopic Mass 139.110947427[1]
Topological Polar Surface Area 43.8 Ų[1]
Heavy Atom Count 10[1]
Complexity 103[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanamine is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of pyrazole derivatives. A common approach involves the construction of the pyrazole ring followed by functional group manipulation to introduce the aminomethyl group.

One potential synthetic pathway could start from a suitable β-dicarbonyl compound and isopropylhydrazine to form the 1-isopropylpyrazole core. Subsequent formylation at the 4-position, followed by reductive amination, would yield the target compound.

A generalized experimental workflow for a potential synthesis is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., β-dicarbonyl compound, isopropylhydrazine) Step1 Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Step2 Formylation at C4 (e.g., Vilsmeier-Haack reaction) Step1->Step2 Step3 Reductive Amination of the formyl group Step2->Step3 Product (1-Isopropyl-1H-pyrazol-4-yl)methanamine Step3->Product

Caption: A potential synthetic workflow for (1-Isopropyl-1H-pyrazol-4-yl)methanamine.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to (1-Isopropyl-1H-pyrazol-4-yl)methanamine in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds, such as celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes.[4]

  • Anticancer Properties: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways, such as MAP signaling pathways.[2][5]

  • Antimicrobial and Antiviral Activities: The pyrazole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[6]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown potential as antidepressants and antipsychotics.[7]

Given the diverse bioactivities of the pyrazole class, it is plausible that (1-Isopropyl-1H-pyrazol-4-yl)methanamine could interact with various biological targets. The primary amine and the N-isopropyl substitution pattern may influence its target specificity and pharmacokinetic properties. A hypothetical signaling pathway that pyrazole derivatives are known to modulate is the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Signaling_Pathway cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Pyrazole (1-Isopropyl-1H-pyrazol-4-yl)methanamine (Hypothetical Target) Pyrazole->RAF Inhibition (Hypothetical)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Conclusion and Future Directions

(1-Isopropyl-1H-pyrazol-4-yl)methanamine represents a simple yet potentially valuable scaffold for medicinal chemistry and drug discovery. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physicochemical properties and explore its pharmacological potential. Future studies should focus on developing a robust and scalable synthesis, followed by a comprehensive screening for biological activity against a panel of relevant targets, guided by the known activities of other pyrazole-containing compounds. Such investigations could uncover novel therapeutic applications for this and related molecules.

References

In-depth Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential biological significance based on available literature.

Chemical Properties and Data

This compound (CAS RN: 97421-16-4) is a substituted pyrazole with an isopropyl group at the N1 position and an amino group at the C4 position. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Registry Number 97421-16-4Santa Cruz Biotechnology[2]
Molecular Formula C₆H₁₁N₃Santa Cruz Biotechnology[2]
Molecular Weight 125.17 g/mol Santa Cruz Biotechnology[2]
IUPAC Name 1-propan-2-ylpyrazol-4-amineBLD Pharm[3]
Synonyms 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE, 1-ISOPROPYLPYRAZOL-4-AMINEChemicalBook[4]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the public domain.

Synthesis

The synthesis of this compound is not extensively detailed in peer-reviewed literature as a primary focus. However, a common and effective method for the preparation of N-alkylated 4-aminopyrazoles involves a two-step process: N-alkylation of a 4-nitropyrazole precursor followed by the reduction of the nitro group.

A general synthetic workflow is outlined below, adapted from established methodologies for structurally related compounds.[5]

Synthesis_Workflow 4-Nitropyrazole 4-Nitropyrazole 1-Isopropyl-4-nitro-1H-pyrazole 1-Isopropyl-4-nitro-1H-pyrazole 4-Nitropyrazole->1-Isopropyl-4-nitro-1H-pyrazole N-Isopropylation This compound This compound 1-Isopropyl-4-nitro-1H-pyrazole->this compound Nitro Group Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: N-Isopropylation of 4-Nitropyrazole

This protocol describes the N-isopropylation of 4-nitropyrazole to yield 1-isopropyl-4-nitro-1H-pyrazole.

  • Materials:

    • 4-Nitropyrazole

    • Isopropyl bromide (2-bromopropane)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-isopropyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 1-isopropyl-4-nitro-1H-pyrazole

This protocol details the reduction of the nitro group to an amine.

  • Materials:

    • 1-isopropyl-4-nitro-1H-pyrazole

    • Iron powder (Fe)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) to the suspension.

    • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

    • Cool the reaction mixture and filter through a pad of celite to remove iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.[5]

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is scarce in publicly available literature, the broader class of aminopyrazole derivatives has been extensively investigated for various therapeutic applications.[1][6][7][8][9] Pyrazole-based compounds are known to be inhibitors of a wide range of kinases.[8]

Kinase Inhibition

The 4-amino-(1H)-pyrazole scaffold is a key structural motif in the development of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[10] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[10][11][12][13] Derivatives of 4-amino-(1H)-pyrazole have shown potent inhibitory activity against JAK1, JAK2, and JAK3.[10]

Although no direct inhibition data for this compound on specific kinases is available, its structural similarity to known kinase inhibitors suggests it could serve as a valuable building block or a starting point for the design of novel kinase inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT_Dimer pSTAT->STAT_Dimer Dimerization Gene_Expression Gene_Expression STAT_Dimer->Gene_Expression Transcription Regulation Aminopyrazole_Inhibitor Aminopyrazole Derivatives Aminopyrazole_Inhibitor->JAK Inhibition

Caption: General JAK-STAT signaling pathway and the inhibitory role of aminopyrazole derivatives.

Table 2: Representative Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives (Not this compound specifically)

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
3f JAK13.4PC-3Low µM[10]
JAK22.2HEL[10]
JAK33.5K562[10]
MCF-7[10]
MOLT4[10]
11b --HEL0.35[10]
K5620.37[10]
15 CDK2Ki = 5A2780GI₅₀ = 0.158[14]

This table provides data for derivatives to illustrate the potential of the scaffold and is not data for this compound itself.

General Experimental Protocol for Kinase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against a purified kinase.

  • Objective: To determine the in vitro inhibitory activity of the test compound against a purified kinase.

  • Materials:

    • Recombinant human kinase

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound dissolved in DMSO

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial_Dilution Serial Dilution of Test Compound Plate_Loading Load Plate with Assay Mix and Compound Serial_Dilution->Plate_Loading Assay_Mix Prepare Kinase, Substrate, Buffer Mix Assay_Mix->Plate_Loading Reaction_Initiation Initiate with ATP Plate_Loading->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Luminescence_Reading Read Luminescence Reaction_Stop->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Luminescence_Reading->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a readily synthesizable molecule that belongs to the pharmacologically significant class of aminopyrazoles. While direct biological data for this specific compound is limited, its structural features strongly suggest its potential as a scaffold or intermediate in the development of novel therapeutics, particularly kinase inhibitors. Further investigation into its biological activity is warranted to fully elucidate its potential in drug discovery.

References

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Medicine

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of pyrazole derivatives, complete with detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows.

A Rich History: From the 19th Century to Modern Blockbusters

The journey of pyrazole in medicine began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1][2] This pioneering work paved the way for the discovery of the first pyrazole-based drug, Antipyrine (also known as Phenazone), in the early 1880s.[3][4] Initially introduced as an antipyretic, its analgesic properties were soon recognized, establishing it as an early alternative to aspirin.[3][5]

Another early milestone was the introduction of Phenylbutazone in 1949 by the Swiss company Geigy.[6] This pyrazole derivative offered a new therapeutic option for rheumatic conditions.[5][6] However, the therapeutic landscape of pyrazole derivatives has evolved dramatically, with a significant surge in the number of approved drugs after 2016, highlighting the enduring and growing importance of this scaffold in drug discovery.

Quantitative Pharmacological Data of Key Pyrazole Derivatives

The therapeutic efficacy of pyrazole derivatives is underpinned by their potent and often selective interactions with their biological targets. The following table summarizes key quantitative data for several prominent pyrazole-based drugs across different therapeutic areas.

DrugTherapeutic AreaTarget(s)IC50 / KiCell-Based Potency (IC50/GI50)
Celecoxib Anti-inflammatoryCOX-2IC50: 0.04 µM
COX-1IC50: 15 µM
Ruxolitinib Anticancer, MyelofibrosisJAK1IC50: 3.3 nM
JAK2IC50: 2.8 nM
Sildenafil Erectile DysfunctionPDE5IC50: 3.9 nM
Afuresertib (analogue) AnticancerAkt1Ki: 0.08 nMHCT116: 0.95 µM
Compound 17 (Chk2 inhibitor) AnticancerChk2IC50: 17.9 nMHepG2: 10.8 µM, HeLa: 11.8 µM, MCF7: 10.4 µM
Compound 44 (BCR-Abl inhibitor) AnticancerBCR-AblIC50: 14.2 nM
Compound 49 (EGFR/HER-2 inhibitor) AnticancerEGFR, HER-2IC50: 0.26 µM, 0.20 µM
Compound 2g (LOX inhibitor) Anti-inflammatory5-LOXIC50: 80 µM
Compound 1b (Haspin inhibitor) AnticancerHaspinIC50: 57 nM
Compound 2c (Haspin inhibitor) AnticancerHaspinIC50: 62 nM

Key Signaling Pathways Modulated by Pyrazole Derivatives

The diverse therapeutic effects of pyrazole-based drugs stem from their ability to interfere with specific signaling pathways implicated in disease. Below are graphical representations of the mechanisms of action for two major classes of pyrazole drugs.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's COX-2 Inhibition Pathway

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Translocates to Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Ruxolitinib's Inhibition of JAK-STAT Signaling

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of a key pyrazole derivative and a general protocol for assessing the biological activity of novel kinase inhibitors.

Protocol 1: Synthesis of Celecoxib

This protocol describes the cyclocondensation reaction to form the pyrazole core of Celecoxib.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ATP detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate. Include DMSO-only controls (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflows in Pyrazole Drug Discovery

The discovery and development of novel pyrazole-based drugs follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies HTS High-Throughput Screening (Pyrazole Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (e.g., Kinase Inhibition) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Viability, Apoptosis) Biochem_Assay->Cell_Assay Animal_Model Animal Models of Disease (e.g., Xenograft, Arthritis) Cell_Assay->Animal_Model Promising Leads PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Drug Candidate Tox->Candidate

General Workflow for Pyrazole Drug Discovery

This workflow begins with in vitro screening of pyrazole compound libraries to identify initial "hits."[7] These hits undergo lead optimization through structure-activity relationship (SAR) studies, guided by biochemical and cell-based assays to improve potency and selectivity.[7][8] Promising lead compounds then advance to in vivo studies using animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles before being considered for clinical development.[7]

Conclusion

The pyrazole scaffold has a rich history in medicinal chemistry, evolving from early analgesics to highly targeted therapies for a multitude of diseases. Its continued prevalence in modern drug discovery is a testament to its chemical tractability and pharmacological promiscuity. The detailed protocols and pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document is predicted based on the analysis of structurally related compounds and established principles of spectroscopy. Due to the limited availability of published experimental data for 1-isopropyl-1H-pyrazol-4-amine, this guide is intended to provide a reasonable expectation of its spectral characteristics and a plausible synthetic methodology.

Introduction

This compound is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. The presence of an amino group at the 4-position and an isopropyl substituent at the 1-position provides opportunities for further functionalization and modulation of its physicochemical and biological properties. This technical guide provides a predicted spectroscopic profile for this compound, along with detailed, hypothetical experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.35Singlet-1HC3-H
~7.28Singlet-1HC5-H
~4.40Septet6.81HCH-(CH₃)₂
~3.50Broad Singlet-2H-NH₂
~1.45Doublet6.86HCH-(CH₃)₂
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~135.0C4-NH₂
~128.5C3
~125.0C5
~50.0CH-(CH₃)₂
~22.5CH-(CH₃)₂
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zPredicted IntensityAssignment
125High[M]⁺
110Medium[M - CH₃]⁺
83High[M - C₃H₆]⁺
68Medium[C₃H₄N₂]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric)
2970 - 2870MediumC-H stretch (aliphatic)
~1620MediumN-H bend (scissoring)
~1580StrongC=N stretch (pyrazole ring)
~1500StrongC=C stretch (pyrazole ring)
1250 - 1020MediumC-N stretch (aliphatic amine)
910 - 665Broad, MediumN-H wag

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the reduction of a nitro-pyrazole precursor.

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-4-nitro-1H-pyrazole.

Step 2: Reduction to this compound

  • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Obtain a standard one-dimensional proton spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR: Acquire the spectrum on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm.

Mass Spectrometry (MS)

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Analysis Conditions: Set the ionization energy to 70 eV. Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40-400.

Infrared (IR) Spectroscopy

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Start 4-Nitro-1H-pyrazole Intermediate 1-isopropyl-4-nitro-1H-pyrazole Start->Intermediate 2-Bromopropane, K₂CO₃ DMF, 60 °C Product This compound Intermediate->Product Fe, NH₄Cl Ethanol/Water, Reflux

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-isopropyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic pathway commencing with the N-alkylation of 4-nitro-1H-pyrazole, followed by the reduction of the nitro intermediate. Detailed experimental procedures, reagent specifications, and data presentation are included to ensure reproducibility.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. This protocol details a reliable and scalable method for the preparation of this important compound.

Chemical Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: N-isopropylation of 4-nitro-1H-pyrazole to yield 1-isopropyl-4-nitro-1H-pyrazole.

  • Step 2: Reduction of 1-isopropyl-4-nitro-1H-pyrazole to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

This procedure details the N-alkylation of 4-nitro-1H-pyrazole using isopropyl bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-nitro-1H-pyrazole113.085.00 g44.221.0
Isopropyl bromide122.998.15 g (5.5 mL)66.331.5
Anhydrous K₂CO₃138.2112.22 g88.442.0
Anhydrous DMF-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (5.00 g, 44.22 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture to dissolve the starting material.

  • Add anhydrous potassium carbonate (12.22 g, 88.44 mmol) to the solution.

  • Slowly add isopropyl bromide (5.5 mL, 66.33 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 70°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-isopropyl-4-nitro-1H-pyrazole as a solid.

Expected Yield: While a specific yield for this reaction is not documented, N-alkylation of pyrazoles are often high-yielding. An estimated yield of 85-95% is expected.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro-intermediate to the desired amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-isopropyl-4-nitro-1H-pyrazole155.155.00 g32.231.0
Iron powder55.859.00 g161.155.0
Concentrated HCl36.461.3 mL~16.12~0.5
Ethanol-100 mL--
Water-25 mL--

Procedure:

  • In a 250 mL round-bottom flask, suspend 1-isopropyl-4-nitro-1H-pyrazole (5.00 g, 32.23 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Add iron powder (9.00 g, 161.15 mmol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (~1.3 mL, ~16.12 mmol) dropwise to the refluxing mixture.

  • Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: Reductions of aromatic nitro groups with iron are typically efficient. An estimated yield of 80-90% is expected.

Characterization Data

Note: As of the time of this writing, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited. The following are predicted chemical shifts and expected mass spectral data based on the compound's structure. Researchers should perform full characterization to confirm the identity and purity of the synthesized compound.

Expected ¹H NMR (400 MHz, CDCl₃) δ:

  • Isopropyl group: A doublet around 1.4 ppm (6H) and a septet around 4.4 ppm (1H).

  • Pyrazole ring protons: Two singlets in the aromatic region, likely between 7.0 and 7.5 ppm (2H).

  • Amine protons: A broad singlet that may vary in chemical shift depending on concentration and solvent, likely between 3.0 and 5.0 ppm (2H).

Expected ¹³C NMR (100 MHz, CDCl₃) δ:

  • Isopropyl group: A signal around 23 ppm (CH₃) and a signal around 49 ppm (CH).

  • Pyrazole ring carbons: Signals in the aromatic region.

Expected Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 125.10

Synthesis Workflow

Synthesis_Workflow Start 4-nitro-1H-pyrazole Step1 N-isopropylation Start->Step1 Reagent1 Isopropyl Bromide, K₂CO₃, DMF Reagent1->Step1 Intermediate 1-isopropyl-4-nitro-1H-pyrazole Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 Fe, HCl, EtOH/H₂O Reagent2->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isopropyl bromide is a lachrymator and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • The reduction reaction with iron powder is exothermic.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for further use in drug discovery and development programs. It is strongly recommended to perform thorough analytical characterization to confirm the structure and purity of the final compound.

The Versatile Building Block: Application Notes for 1-isopropyl-1H-pyrazol-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 1-isopropyl-1H-pyrazol-4-amine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted therapeutics.[2] Within this important class of heterocycles, This compound has emerged as a particularly valuable building block, especially in the synthesis of potent and selective protein kinase inhibitors.[3][4]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity compounds.

The strategic incorporation of the N-isopropyl group is a key feature of this building block. This small alkyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity by engaging with hydrophobic pockets in enzyme active sites, improve metabolic stability by sterically shielding metabolically labile positions, and fine-tune solubility, all of which are critical parameters in drug design.[5][6]

Synthesis of the Building Block: A Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step sequence starting from commercially available 4-nitropyrazole. This strategy consists of a regioselective N-alkylation followed by the reduction of the nitro group.

  • N-isopropylation of 4-nitropyrazole : While direct alkylation with isopropyl bromide can be effective, a more controlled and often higher-yielding method is the Mitsunobu reaction.[7] This reaction allows for the coupling of an alcohol (isopropanol) with a nucleophile (the pyrazole nitrogen) under mild conditions, with a predictable inversion of stereochemistry if a chiral alcohol were used.[6] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

  • Reduction of the Nitro Group : The subsequent reduction of the nitro group to the primary amine is a standard transformation in organic synthesis. Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium catalyst is an efficient and clean method that avoids the need for high-pressure hydrogen gas.[8] Alternatively, classical reduction with metals such as iron powder in an acidic medium is also highly effective.[7]

Workflow for the Synthesis of this compound

cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Nitro Group Reduction 4-Nitropyrazole 4-Nitropyrazole 1-isopropyl-4-nitropyrazole 1-isopropyl-4-nitropyrazole 4-Nitropyrazole->1-isopropyl-4-nitropyrazole 1 Isopropanol Isopropanol Isopropanol->1-isopropyl-4-nitropyrazole Mitsunobu_Reagents PPh3, DIAD Mitsunobu_Reagents->1-isopropyl-4-nitropyrazole 1-isopropyl-4-nitropyrazole_2 1-isopropyl-4-nitropyrazole Target_Molecule This compound 1-isopropyl-4-nitropyrazole_2->Target_Molecule 2 Reducing_Agents Fe/HCl or Pd/C, H₂ Reducing_Agents->Target_Molecule RET_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling RET RET Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Cell_Outcomes Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes PLCg->Cell_Outcomes Ligand GDNF Ligand + GFRα Co-receptor Ligand->RET Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RET Inhibits ATP Binding Dimroth_Mechanism cluster_0 Initial Reaction & Cyclization cluster_1 Dimroth Rearrangement (if applicable) start 4-Aminopyrazole + Dichloropyrimidine intermediate1 Nucleophilic Substitution Product start->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 product1 Initial Pyrazolopyrimidine intermediate2->product1 protonation Protonation product1->protonation ring_opening Ring Opening protonation->ring_opening ring_closure Ring Closure ring_opening->ring_closure final_product Rearranged Product ring_closure->final_product

References

Applications of 1-isopropyl-1H-pyrazol-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropyl-1H-pyrazol-4-amine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this scaffold, focusing on its role in the development of RET kinase inhibitors, and includes detailed protocols for relevant biological assays.

Application Notes

The primary application of the this compound core in medicinal chemistry has been in the design of potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene. Activating mutations and fusions of the RET receptor tyrosine kinase are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas.

Derivatives of this compound have been successfully developed into highly active RET kinase inhibitors. These compounds typically feature substitutions at the 3 and 5-positions of the pyrazole ring, as well as modifications of the 4-amino group to explore interactions within the ATP-binding pocket of the kinase.

Beyond oncology, the broader class of pyrazole derivatives has been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] While specific examples with the this compound core are less documented in these areas, the inherent properties of the pyrazole ring suggest potential for future exploration.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds derived from the this compound scaffold.

Table 1: In Vitro RET Kinase Inhibitory Activity of a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide Derivative

CompoundTargetIC50 (nM)Reference
15lWild-type RET44[3]
15lRET (V804M gatekeeper mutant)252[3]

Table 2: In Vitro Activity of a 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative

CompoundAssayConcentrationEffectReference
7aGDNF-induced RET phosphorylation of ERK1/2 in MCF-7 cells100 nMInhibition[3]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the initial formation of a substituted pyrazole core, followed by the introduction of the isopropyl group and subsequent functionalization. The following is a representative protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Protocol 1: Synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

This protocol is adapted from the synthesis of related pyrazolo[3,4-d]pyrimidines.[4]

Step 1: Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

  • To a solution of (1-ethoxyethylidene)malononitrile in a suitable solvent (e.g., ethanol), add isopropylhydrazine.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Heat a mixture of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile and formamide at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • To a solution of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 4: Suzuki Coupling to Introduce Substituents at the 3-position

  • To a degassed mixture of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a boronic acid or ester derivative, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent system (e.g., dioxane and water), add a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the final product by column chromatography.

Biological Assays

Protocol 2: In Vitro RET Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of compounds against the RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.

  • Add the recombinant RET kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of GDNF-induced RET and ERK Phosphorylation

This protocol details the procedure to assess the ability of a test compound to inhibit the phosphorylation of RET and its downstream effector ERK in a cellular context.

Materials:

  • MCF-7 cells (or another suitable cell line expressing RET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glial cell line-derived neurotrophic factor (GDNF)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RET (Tyr1062), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with GDNF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total RET) and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor (Inactive) GFRa1->RET Recruits RET_dimer RET Dimer (Active) RET->RET_dimer Dimerization p_RET Phosphorylated RET RET_dimer->p_RET Autophosphorylation RAS RAS p_RET->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK Phosphorylated ERK ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Survival p_ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->p_RET Inhibits

Caption: GDNF/RET signaling pathway and the point of inhibition by this compound derivatives.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., (1-ethoxyethylidene)malononitrile, isopropylhydrazine) Step1 Pyrazole Ring Formation Start->Step1 Step2 Pyrazolopyrimidine Formation Step1->Step2 Step3 Halogenation (Iodination) Step2->Step3 Step4 Suzuki Coupling Step3->Step4 Product Final this compound Derivative Step4->Product

Caption: General synthetic workflow for this compound derivatives.

G cluster_assay Western Blot Workflow A Cell Treatment (GDNF +/- Inhibitor) B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (p-RET, p-ERK) C->D E Detection D->E F Stripping & Re-probing (Total RET, Total ERK) E->F G Data Analysis F->G

Caption: Experimental workflow for Western blot analysis of RET and ERK phosphorylation.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-Isopropyl-1H-pyrazol-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors using 1-isopropyl-1H-pyrazol-4-amine as a key building block. The focus is on the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, a class of compounds that has shown significant inhibitory activity against the Rearranged during Transfection (RET) kinase, a key driver in several types of cancer. Detailed methodologies for the chemical synthesis, in vitro kinase activity assessment, and cellular signaling analysis are provided.

Introduction

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers. The RET proto-oncogene encodes an RTK that, when constitutively activated through mutation or rearrangement, becomes a potent oncogenic driver in medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers.[1][2] The development of small molecule inhibitors that target the ATP-binding site of the RET kinase domain is a promising therapeutic strategy.

The 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core is a versatile scaffold for the development of kinase inhibitors. The 1-isopropyl group often provides favorable interactions within the kinase active site, while the pyrazolopyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.[2] Substitutions at the 3-position of this scaffold allow for the exploration of a hydrophobic pocket within the RET active site, enabling the modulation of potency and selectivity.[2]

These application notes describe the synthesis of a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and detail the protocols for evaluating their biological activity.

Signaling Pathway and Mechanism of Action

The RET receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands in conjunction with a GFRα co-receptor. This binding event induces RET dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosines serve as docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

The synthesized 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives act as ATP-competitive inhibitors of RET kinase. By occupying the ATP-binding pocket, they prevent the autophosphorylation of RET and the subsequent activation of its downstream effectors. A key readout for the cellular activity of these inhibitors is the reduction of GDNF-induced phosphorylation of ERK1/2, a downstream target in the MAPK pathway.[2]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRa GDNF->GFRa binds RET_receptor RET Receptor GFRa->RET_receptor activates p_RET p-RET (Dimer) RET_receptor->p_RET Autophosphorylation RAS RAS p_RET->RAS PI3K PI3K p_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->p_RET inhibits

Caption: RET Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory activities of a series of synthesized 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines against RET kinase are summarized in the table below.

Compound IDR-GroupRET IC₅₀ (nM)[2]
7a Phenyl8
7b 4-Fluorophenyl15
7c 4-Chlorophenyl12
7d 4-Methylphenyl10
7e 4-Methoxyphenyl25
7f Thiophen-2-yl30
7g Pyridin-3-yl50
7h Pyridin-4-yl45

Experimental Protocols

Chemical Synthesis

The synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines is achieved through a multi-step process starting from commercially available reagents. The general synthetic workflow is outlined below.

Synthesis_Workflow Start 4-amino-1H-pyrazole-3-carbonitrile Step1 Isopropylation Start->Step1 Intermediate1 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile Step1->Intermediate1 Step2 Cyclization (Formamide) Intermediate1->Step2 Intermediate2 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step2->Intermediate2 Step3 Iodination (NIS) Intermediate2->Step3 Intermediate3 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step3->Intermediate3 Step4 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Intermediate3->Step4 Final_Product 3-alkynyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step4->Final_Product

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Isopropylation: To a solution of 4-amino-1H-pyrazole-3-carbonitrile in a suitable solvent such as DMF, add a base (e.g., K₂CO₃) and 2-iodopropane. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, perform an aqueous workup and purify the product by column chromatography to yield 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile.

  • Cyclization: Heat the resulting nitrile in formamide at reflux. Upon completion, cool the reaction mixture and pour it into water to precipitate the product. Filter and dry the solid to obtain 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Iodination: Dissolve the pyrazolopyrimidine in DMF and add N-iodosuccinimide (NIS). Heat the reaction mixture. After completion, cool the mixture and perform an aqueous workup. The crude product can be purified by recrystallization or column chromatography to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Substituted Analogs

  • Reaction Setup: To a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., a mixture of dioxane and water), add the desired terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., K₃PO₄).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture and perform a standard aqueous workup. The organic layer is dried and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Evaluation

Protocol 3: In Vitro RET Kinase Assay

  • Reagents and Materials: Recombinant human RET kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compounds, RET kinase, and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 4: Western Blot Analysis of p-ERK1/2 in MCF-7 Cells

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with GDNF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of this compound-based kinase inhibitors targeting RET. The detailed methodologies for chemical synthesis, in vitro kinase assays, and cellular signaling analysis will enable researchers to efficiently synthesize and characterize novel compounds for potential therapeutic applications in RET-driven cancers. The structure-activity relationship data further supports the rationale for designing potent and selective RET inhibitors based on the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

References

Application Notes and Protocols for the Multi-Step Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the multi-step synthesis of pyrazole derivatives, focusing on three common and versatile methods: the Knorr pyrazole synthesis, synthesis from chalcones, and multi-component reactions.

I. Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and widely employed method for the preparation of substituted pyrazoles.[3][4][5] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]

A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[3][4] The reaction conditions, including pH and the steric and electronic nature of the substituents on both reactants, can influence the regiochemical outcome.[3]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles[3][4]

This protocol details the synthesis of 1,3,5-trisubstituted pyrazoles from a substituted acetylacetone and a hydrazine derivative in the presence of ethylene glycol.

Materials:

  • Substituted 1,3-diketone (e.g., acetylacetone derivative) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethylene glycol.

  • Add the hydrazine derivative (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the pyrazole product may precipitate directly from the reaction mixture.

  • If no precipitation occurs, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary: Knorr Pyrazole Synthesis

The following table summarizes the yields for the synthesis of various 1,3,5-substituted pyrazoles using the Knorr synthesis with different substituted 1,3-diketones and hydrazines.

1,3-Diketone Substituent (R)Hydrazine Substituent (R1)Yield (%)Reference
2,4-diNO2H92[3]
HH80[3]
4-BrH90[3]
HCl90[3]
HMe90[3]
4-MeMe95[3]
4-CNH95[3]
4-CNEt85[3]

II. Synthesis of Pyrazoles from Chalcones

Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoline and pyrazole derivatives.[7][8][9] The reaction typically involves the cyclocondensation of a chalcone with a hydrazine derivative.[7][8] The initially formed pyrazoline can be subsequently oxidized to the corresponding aromatic pyrazole.

Experimental Protocol: Synthesis of Pyrazolines from Chalcones[7][8][9]

This protocol describes the acid-catalyzed cyclization of a chalcone with phenylhydrazine to yield a pyrazoline.

Materials:

  • Chalcone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture at reflux (approximately 80°C) for 4 hours.[8]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from ethanol.

Quantitative Data Summary: Synthesis of Pyrazole-based Chalcones

The following table presents the yields for the synthesis of various pyrazole-based chalcones, which are precursors for pyrazole synthesis.

Pyrazole Aldehyde SubstituentAcetophenone SubstituentYield (%)Reference
3-(4-chlorophenyl)-1-phenyl2,4-difluorophenyl90[2]
3-(4-chlorophenyl)-1-phenyl4-hydroxyphenyl89[2]
3-(4-fluorophenyl)-1-phenyl4-methylphenyl84[2]
3-(4-fluorophenyl)-1-phenyl4-methoxyphenyl84[2]

III. Multi-Component Synthesis of Pyrazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a one-pot fashion.[10][11][12][13] These reactions often involve the condensation of three or more starting materials, leading to the rapid construction of diverse pyrazole scaffolds.[10][13]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[10]

This protocol outlines the synthesis of a pyrano[2,3-c]pyrazole derivative via a four-component reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, 5 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (5 mol%).

  • Stir the reaction mixture at room temperature. Reaction times can vary from 20 minutes to several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified.

  • Wash the collected solid with cold ethanol.

  • Further purify the product by recrystallization from ethanol.

Quantitative Data Summary: Multi-Component Synthesis of Pyrazoles

The following table summarizes the yields of various pyrazole derivatives synthesized via multi-component reactions.

AldehydeMalononitrileβ-Ketoester/EnaminoneHydrazineCatalystYield (%)Reference
BenzaldehydeMalononitrileEthyl AcetoacetateHydrazine HydrateSodium Gluconate94[13]
4-Cl-BenzaldehydeMalononitrileEthyl AcetoacetateHydrazine HydrateSodium Gluconate96[13]
BenzaldehydeMalononitrileEnaminoneHydrazine HydrochlorideAmmonium Acetate85-92[11][12]
4-Cl-BenzaldehydeMalononitrileEnaminoneHydrazine HydrochlorideAmmonium Acetate85-92[11][12]

IV. Case Study: Synthesis of Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] Its synthesis is a prime example of the Knorr pyrazole synthesis methodology.[1][14]

Experimental Protocol: Synthesis of Celecoxib[1][15]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione [6]

  • To a stirred suspension of sodium hydride (25g) in toluene (400ml), add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise at 60-65°C.

  • Maintain the temperature for a set period, then cool the mixture.

  • Acidify with hydrochloric acid and separate the organic layer.

  • Evaporate the solvent and crystallize the residue from petroleum ether to yield the diketone.

Step 2: Cyclocondensation to form Celecoxib [1][15]

  • A mixture of 4-sulfamoylphenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 g) in a suitable solvent (e.g., ethanol or a biphasic system of ethyl acetate and water) is heated at reflux (75-80°C) for several hours.[1][15]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the crude Celecoxib is isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system like toluene or ethyl acetate/heptane to yield pure Celecoxib.[1][15]

V. Visualizations

Experimental and Logical Relationships

G cluster_knorr Knorr Pyrazole Synthesis cluster_chalcone Synthesis from Chalcones cluster_mcr Multi-Component Reaction dicarbonyl 1,3-Dicarbonyl Compound pyrazole_knorr Pyrazole dicarbonyl->pyrazole_knorr Cyclocondensation hydrazine_knorr Hydrazine Derivative hydrazine_knorr->pyrazole_knorr chalcone Chalcone pyrazoline Pyrazoline chalcone->pyrazoline Cyclocondensation hydrazine_chalcone Hydrazine Derivative hydrazine_chalcone->pyrazoline pyrazole_chalcone Pyrazole pyrazoline->pyrazole_chalcone Oxidation aldehyde Aldehyde pyrazole_mcr Substituted Pyrazole aldehyde->pyrazole_mcr One-pot malononitrile Malononitrile malononitrile->pyrazole_mcr ketoester β-Ketoester ketoester->pyrazole_mcr hydrazine_mcr Hydrazine hydrazine_mcr->pyrazole_mcr

Caption: Overview of major synthetic routes to pyrazole derivatives.

Signaling Pathways Modulated by Pyrazole Derivatives

G cluster_cox COX-2 Inhibition Pathway cluster_kinase Kinase Inhibition Pathways cluster_wnt Wnt Signaling Pathway Inhibition celecoxib Celecoxib (Pyrazole Derivative) cox2 COX-2 celecoxib->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Mediates pyrazole_kinase Pyrazole-based Kinase Inhibitors pi3k PI3K pyrazole_kinase->pi3k Inhibits erk ERK pyrazole_kinase->erk Inhibits jnk JNK pyrazole_kinase->jnk Inhibits akt Akt pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation erk->cell_proliferation jnk->cell_proliferation Regulates pyrazole_wnt Pyrazole Inhibitors wnt_pathway Wnt Pathway Components pyrazole_wnt->wnt_pathway Inhibits beta_catenin β-catenin Degradation wnt_pathway->beta_catenin Prevents gene_transcription Target Gene Transcription beta_catenin->gene_transcription Promotes

Caption: Key signaling pathways targeted by pyrazole derivatives.

References

Application Notes and Protocols for the Functionalization of the Amino Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The amino group on the pyrazole ring serves as a versatile handle for introducing molecular diversity, enabling the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and experimental protocols for the common functionalization reactions of the amino group on the pyrazole ring, including acylation, sulfonylation, reductive amination, and N-arylation. The functionalization of the pyrazole nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds.[1][3] Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes.[1][2]

Key Functionalization Strategies

The primary amino group on the pyrazole ring can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The most common and synthetically useful reactions are:

  • Acylation: Formation of an amide bond by reacting the amino group with an acylating agent (e.g., acid chloride, anhydride).

  • Sulfonylation: Formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride.

  • Reductive Amination: Formation of a secondary or tertiary amine by reacting the amino group with a carbonyl compound in the presence of a reducing agent.

  • N-Arylation (Buchwald-Hartwig and Ullmann Reactions): Formation of a C-N bond between the amino group and an aryl or heteroaryl group, typically catalyzed by a transition metal.

These reactions provide access to a wide range of functionalized pyrazoles with potential applications in drug discovery and development.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following table summarizes typical reaction conditions and reported yields for the functionalization of the amino group on various pyrazole substrates. This data is intended to provide a comparative overview to aid in the selection of the appropriate synthetic strategy.

Functionalization TypeSubstrate (Aminopyrazole)ReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acylation 1-Aminopyrazole4-Nitrobenzoyl chlorideTriethylamineTolueneReflux1265[4]
Acylation 1-Aminopyrazole3,5-Dinitrobenzoyl chlorideTriethylamineTolueneReflux1268[4]
Sulfonylation 3-Aryl-5-methoxymethyl-4-amino-1H-pyrazolesp-Acetamidobenzenesulfonyl chloride-----[5]
Reductive Amination 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-aminep-MethoxybenzaldehydeNaBH4MethanolRT-Good[6]
Buchwald-Hartwig 1-Benzyl-4-bromo-1H-pyrazolePyrrolidinePd(OAc)2, BINAP, NaOtBuToluene100-95[7]
Ullmann Condensation 1H-PyrazoleEthyl 4-iodobenzoateCuI, L-proline, K2CO3DMSO901285-95[8]

Note: Yields are highly substrate and condition dependent. The data presented here are for illustrative purposes.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key functionalization reactions.

Protocol 1: Acylation of 1-Aminopyrazole

This protocol describes the synthesis of N-(1H-pyrazol-1-yl)benzamides.[4]

Materials:

  • 1-Aminopyrazole

  • 4-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride

  • Triethylamine

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 1-aminopyrazole (1.0 eq) in dry toluene, add triethylamine (1.2 eq).

  • Add the desired benzoyl chloride (4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure acylated pyrazole.

Protocol 2: Reductive Amination of a 5-Aminopyrazole Derivative

This protocol outlines a one-pot, two-step synthesis of a secondary amine from a 5-aminopyrazole.[6]

Materials:

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

  • p-Methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.1 eq) in methanol.

  • Stir the mixture at room temperature. The condensation reaction to form the imine intermediate can be performed solvent-free initially.

  • After the formation of the imine (monitor by TLC or NMR), cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig N-Arylation of a Halogenated Pyrazole

This protocol describes the palladium-catalyzed amination of a 4-bromopyrazole. While this example forms an aminopyrazole, the conditions are representative for the N-arylation of an existing amino group on a pyrazole with an aryl halide.[7][9]

Materials:

  • 1-Benzyl-4-bromo-1H-pyrazole

  • Amine (e.g., pyrrolidine)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (typically 1-5 mol%), BINAP (typically 1.1-1.5 eq relative to Pd), and NaOtBu (1.4 eq).

  • Add 1-benzyl-4-bromo-1H-pyrazole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of an aminopyrazole and subsequent analysis.

G General Workflow for Aminopyrazole Functionalization cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Aminopyrazole Substrate reaction Functionalization Reaction (Acylation, Sulfonylation, etc.) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Functionalized Pyrazole analysis->product

Caption: General workflow for the synthesis and purification of functionalized aminopyrazoles.

Logical Relationship of Functionalization Reactions

This diagram shows the relationship between the starting aminopyrazole and the products of different functionalization reactions.

G Functionalization Pathways of Aminopyrazoles cluster_products Functionalized Products start Aminopyrazole amide Amide Derivative start->amide Acylation (R-COCl) sulfonamide Sulfonamide Derivative start->sulfonamide Sulfonylation (R-SO2Cl) sec_amine Secondary/Tertiary Amine start->sec_amine Reductive Amination (R-CHO, [H]) n_aryl N-Aryl Derivative start->n_aryl N-Arylation (Ar-X, Catalyst)

Caption: Key reaction pathways for the functionalization of the amino group on a pyrazole ring.

References

Application Notes and Protocols: 1-isopropyl-1H-pyrazol-4-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a significant class of heterocyclic compounds in the field of agrochemical research, demonstrating a broad spectrum of biological activities. These compounds have been successfully developed into commercial fungicides and herbicides. 1-isopropyl-1H-pyrazol-4-amine serves as a key building block and a versatile scaffold for the synthesis of novel agrochemical candidates. Its structural features allow for further functionalization, enabling the modulation of biological activity and physicochemical properties to develop new active ingredients for crop protection. This document provides an overview of its applications, protocols for its synthesis and biological evaluation, and data on related active derivatives.

Synthetic Applications

This compound is a valuable intermediate for creating more complex molecules with potential fungicidal or herbicidal properties. The primary amine group at the 4-position is a key site for chemical modification. It can be readily converted into a wide range of functional groups, including amides, sulfonamides, and ureas. These derivatizations are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological efficacy of new agrochemical candidates.

Synthetic Workflow

The general workflow for the utilization of this compound in agrochemical discovery involves its synthesis, typically from a nitro-pyrazole precursor, followed by diversification through various chemical reactions to generate a library of derivatives for biological screening.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for Library Synthesis cluster_screening Biological Evaluation Start 1-isopropyl-4-nitro-1H-pyrazole Reduction Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) Start->Reduction Chemical Transformation Amine This compound Reduction->Amine Acylation Acylation (Amide formation) Amine->Acylation Sulfonylation Sulfonylation (Sulfonamide formation) Amine->Sulfonylation Other Other Reactions (e.g., Urea formation) Amine->Other Screening Fungicidal/Herbicidal Screening Acylation->Screening Sulfonylation->Screening Other->Screening

Caption: Synthetic workflow for the preparation and derivatization of this compound for agrochemical screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of 1-isopropyl-4-nitro-1H-pyrazole.

Materials:

  • 1-isopropyl-4-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: In vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines a method to evaluate the fungicidal activity of compounds derived from this compound against various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of pathogenic fungi (e.g., Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani)[1]

  • Sterile petri dishes

  • Commercial fungicide as a positive control (e.g., Pyraclostrobin)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 45-50 °C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control with the solvent only and a positive control with the commercial fungicide.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds by testing a range of concentrations.

Biological Activity of Derivatives

While specific biological data for this compound is not extensively available in the public domain, numerous derivatives have shown significant biological activity. Pyrazole carboxamides, in particular, have been reported to exhibit notable antifungal properties.[1]

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives
Compound IDTarget FungiEC₅₀ (µg/mL)Reference
7ai (isoxazole pyrazole carboxylate)Rhizoctonia solani0.37[1]
Pyraclostrobin (Commercial Fungicide) Gaeumannomyces graminis var. tritici<16.7[2]
10d (pyrazole containing 1,2,3,4-tetrahydroquinoline) Gaeumannomyces graminis var. tritici<16.7[2]
10e (pyrazole containing 1,2,3,4-tetrahydroquinoline) Gaeumannomyces graminis var. tritici<16.7[2]

Note: The compounds listed are derivatives and not this compound itself. This data is presented to illustrate the potential of the pyrazole scaffold in agrochemical research.

Mode of Action: Pyrazole Fungicides

Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHI). They function by blocking the fungal respiratory chain at complex II, which is essential for cellular respiration and energy production. This inhibition ultimately leads to fungal cell death.

G Pyrazole_Fungicide Pyrazole-based Fungicide (e.g., SDHI) Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Pyrazole_Fungicide->Complex_II Inhibits Electron_Transport Electron Transport Chain Complex_II->Electron_Transport Blocks Electron Flow ATP_Production ATP Production Electron_Transport->ATP_Production Disrupts Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: General mode of action for pyrazole-based SDHI fungicides.

Herbicidal Potential

Besides their fungicidal properties, pyrazole derivatives have also been explored as herbicides. For instance, pyrazole derivatives can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis, or as inhibitors of protoporphyrinogen oxidase (PPO).[3] The herbicidal activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals. The protocols provided offer a foundation for its synthesis and biological evaluation. While further research is needed to determine the specific biological activity of this compound and its direct derivatives, the established success of the pyrazole scaffold in commercial agrochemicals makes it a compelling candidate for inclusion in fungicidal and herbicidal screening programs. The versatility of the amine functional group allows for the creation of diverse chemical libraries, increasing the potential for discovering new and effective crop protection agents.

References

Application Notes and Protocols for N-Isopropylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and materials science. The substituent on the pyrazole nitrogen atom significantly modulates the molecule's biological activity, physicochemical properties, and metabolic stability. N-isopropyl pyrazoles, in particular, are found in numerous pharmacologically active compounds, including anti-infective, anti-tumor, and anti-dementia agents.[1]

The synthesis of N-isopropyl pyrazoles is primarily achieved through the N-alkylation of a pyrazole core. However, for unsymmetrically substituted pyrazoles, a significant challenge lies in controlling the regioselectivity of the reaction, which can lead to two distinct constitutional isomers (N1 and N2 alkylation). The choice of reaction conditions—including the base, solvent, catalyst, and temperature—is critical for achieving high yields and desired regioselectivity.[2][3]

This document provides detailed application notes and experimental protocols for various methods of N-isopropylation of pyrazoles, summarizing quantitative data and outlining workflows for laboratory execution.

General Reaction Scheme & Regioselectivity

The N-isopropylation of a pyrazole typically proceeds via an SN2 mechanism where the deprotonated pyrazole anion acts as a nucleophile, attacking the isopropyl electrophile. For an unsymmetrical pyrazole, two regioisomers can be formed.

Caption: General reaction for N-isopropylation of an unsymmetrical pyrazole.

The regiochemical outcome is primarily governed by steric effects. Alkylation generally favors the less sterically hindered nitrogen atom (N1), especially when a bulky substituent (R¹) is present at the C3(5) position.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the N-alkylation of pyrazoles under various conditions, providing a comparative overview of different methodologies.

Table 1: Classical N-Isopropylation Conditions

Pyrazole Substrate Isopropylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Ref.
Pyrazole Isopropyl bromide NaH DMF 0 to RT 2-16 Good (not specified) [4]
3-Chloropyrazole Isopropyl bromide K₂CO₃ DMSO RT 12 Good (not specified) [2]
3(5)-Methylpyrazole Isopropyl iodide N/A N/A N/A N/A Moderate (not specified) [5]

| General Pyrazoles | Isopropyl bromide/iodide | Strong Base | Various | -10 to 200 | 0.5 - 30 | High |[5] |

Table 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Pyrazole Substrate Alkylating Agent Catalyst Base Solvent Temp (°C) Yield (%) Ref.
Pyrazole Alkyl Halides 18-crown-6 K-t-BuO Diethyl Ether RT High (exclusive N-alkylation) [6]
Pyrazole Alkyl Iodides Quaternary Ammonium Salts Strong Base None RT High [6]

| 4-Substituted Pyrazolones | Allyl/Benzyl Bromide | Cinchona Alkaloid Deriv. | KF | PhCF₃ | RT | High to Excellent |[7] |

Table 3: Alternative & Green Methodologies for N-Alkylation

Method Pyrazole Substrate Alkylating Agent Catalyst/Medium Conditions Key Feature Ref.
Ionic Liquid 3,5-Dimethylpyrazole 1-Bromobutane [BMIM][BF₄] 80 °C, 2h Green, high-yielding approach [8]
Microwave-Assisted Various Various Various 55-140 °C, 2-20 min Rapid synthesis, high yields [9][10]
Acid Catalyzed 4-Chloropyrazole Trichloroacetimidates Camphorsulfonic acid Reflux Avoids strong base [1]

| Enzymatic | 3-Methylpyrazole | Haloalkanes | Engineered Methyltransferase | N/A | High regioselectivity (>99:1) |[11] |

Note: Specific yields for N-isopropylation were not always available in the cited literature; "Good" or "High" indicates the qualitative assessment from the source. The tables include data for general N-alkylations where isopropyl groups are applicable.

Experimental Protocols

Protocol 1: Classical N-Isopropylation with Isopropyl Bromide and NaH

This protocol is a standard method for the N-alkylation of pyrazoles using a strong base. It is effective but requires anhydrous conditions and careful handling of sodium hydride.

Materials:

  • Pyrazole substrate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • 2-Bromopropane (Isopropyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a three-way stopcock

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice bath

Procedure:

  • Wash the NaH dispersion (1.2 eq) with anhydrous hexane three times to remove the mineral oil, and carefully dry the NaH under a stream of nitrogen.

  • To a dry round-bottom flask under an inert atmosphere, add the washed NaH and suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).[4]

  • Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-isopropyl pyrazole isomer(s).

G start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) step1 1. Suspend NaH (1.2 eq) in Anhydrous DMF start->step1 step2 2. Cool to 0 °C (Ice Bath) step1->step2 step3 3. Add Pyrazole (1.0 eq) in DMF Dropwise step2->step3 step4 4. Stir at 0 °C for 30 min (Deprotonation) step3->step4 step5 5. Add 2-Bromopropane (1.1 eq) Dropwise at 0 °C step4->step5 step6 6. Warm to RT, Stir 2-16 h (Monitor by TLC) step5->step6 step7 7. Quench with sat. NH₄Cl at 0 °C step6->step7 step8 8. Aqueous Workup: Extract with EtOAc, Wash with Brine step7->step8 step9 9. Dry (Na₂SO₄), Filter, & Concentrate step8->step9 step10 10. Purify via Silica Gel Chromatography step9->step10 end_node End: Isolated N-Isopropyl Pyrazole step10->end_node

Caption: Workflow for Classical N-Isopropylation.

Protocol 2: N-Isopropylation under Phase-Transfer Catalysis (PTC)

PTC offers a greener, often solvent-free alternative that avoids hazardous reagents like NaH and dipolar aprotic solvents.[6][12]

Materials:

  • Pyrazole substrate (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or no solvent if reactants are liquid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • In a round-bottom flask, combine the pyrazole substrate (1.0 eq), powdered KOH or K₂CO₃ (2.0 eq), and TBAB (0.1 eq).

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • If using a solvent, add toluene. For a solvent-free reaction, ensure vigorous stirring.[6]

  • Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours. The reaction is often faster with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, add water to dissolve the inorganic salts and ethyl acetate to dissolve the product.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or distillation.

Protocol 3: Microwave-Assisted N-Isopropylation

This protocol significantly reduces reaction time, often from hours to minutes, by using microwave irradiation.[9][10]

Materials:

  • Pyrazole substrate (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • DMF or Acetonitrile (Microwave-safe solvent)

Equipment:

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the pyrazole substrate (1.0 eq), K₂CO₃ (2.0 eq), and a stir bar.

  • Add 3-5 mL of DMF or acetonitrile.

  • Add 2-bromopropane (1.5 eq) to the vial and securely seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 10-30 minutes. (Caution: Monitor pressure and temperature to stay within the reactor's safe limits).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Factors Influencing Regioselectivity

The ratio of N1 to N2 isomers in the alkylation of unsymmetrical pyrazoles is a critical consideration. Several factors can be tuned to influence this outcome.

G Regio Factors Influencing Regioselectivity Sterics Steric Hindrance Larger R¹ group on pyrazole favors N1 alkylation. Larger alkylating agent (e.g., isopropyl vs. methyl) increases N1 selectivity. Regio->Sterics Base Base/Counterion The nature of the cation (Li⁺, Na⁺, K⁺) can influence the position of the negative charge on the pyrazole anion. Regio->Base Solvent Solvent Solvent polarity can affect the association of the counterion and the reactivity of the two nitrogen atoms. Regio->Solvent Temp Temperature Lower temperatures often lead to higher selectivity (kinetic control). Regio->Temp

Caption: Key factors that control the N1/N2 isomer ratio in pyrazole alkylation.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in an anhydrous environment. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides (2-Bromopropane): Volatile, flammable, and toxic. Handle in a well-ventilated fume hood.

  • Bases (KOH, K₂CO₃): Corrosive. Avoid contact with skin and eyes.

  • Solvents (DMF, THF): Can be harmful. Avoid inhalation and skin contact. DMF is a known reproductive toxin.

  • Microwave Reactor: Use only sealed vials designed for microwave chemistry. Do not exceed the recommended volume, temperature, or pressure limits for the vessel and instrument.

Conclusion

The N-isopropylation of pyrazoles can be accomplished through several effective methods. The choice of protocol depends on the available equipment, desired scale, substrate sensitivity, and "green" chemistry considerations. Classical alkylation with NaH is robust but requires stringent anhydrous conditions. Phase-transfer catalysis provides a milder and often more environmentally friendly alternative, while microwave-assisted synthesis offers a significant acceleration in reaction time, making it ideal for rapid library synthesis and process optimization. For unsymmetrical pyrazoles, careful consideration of steric factors and reaction parameters is essential to control regioselectivity.

References

Application Notes and Protocols for Reductive Amination of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of amines, which are prevalent in a vast array of pharmaceuticals. This methodology offers a robust and versatile approach to forming carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. For the pyrazole scaffold, a privileged heterocycle in numerous therapeutic agents, functionalization via reductive amination of pyrazole aldehydes and ketones provides a direct route to novel amine derivatives with significant potential for biological activity.

These application notes provide detailed experimental protocols and compiled data for the reductive amination of pyrazoles, catering to researchers in organic synthesis and drug discovery. The protocols outlined herein utilize common and selective reducing agents, offering reliable procedures for the synthesis of a diverse range of N-(pyrazolylmethyl)amines.

General Principles

The reductive amination of pyrazoles typically proceeds in a one-pot fashion. The pyrazole aldehyde or ketone is mixed with the desired primary or secondary amine to form an intermediate iminium ion (from an aldehyde or ketone) or enamine (from a ketone). A selective reducing agent, present in the reaction mixture, then reduces this intermediate to the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting carbonyl compound but sufficiently reactive to reduce the in situ-formed iminium ion or enamine.

Commonly employed reducing agents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent, often the preferred choice for reductive aminations. It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM). Acetic acid can be used as a catalyst, especially for less reactive ketones.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, though its use has somewhat diminished due to the toxicity of cyanide byproducts. It is typically used in protic solvents like methanol.

  • Sodium Borohydride (NaBH₄): A less selective reagent that can reduce both the carbonyl starting material and the iminium intermediate. To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄.

Experimental Protocols

Protocol 1: Reductive Amination of a Pyrazole-4-carbaldehyde using Sodium Triacetoxyborohydride

This protocol is a general procedure adapted from the synthesis of 1-aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine derivatives.[1]

Materials:

  • 1-Aryl-5-substituted-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 mmol, 1.4 equiv)

  • Dry 1,2-dichloroethane (DCE) (35 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the pyrazole-4-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol) in one portion.

  • Stir the resulting mixture at room temperature or reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extract the product with dichloromethane (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following tables summarize representative examples of reductive amination of pyrazole aldehydes and ketones with various amines.

Table 1: Reductive Amination of Pyrazole Aldehydes

Pyrazole AldehydeAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeAnilineNaBH(OAc)₃DCEReflux1-385
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeBenzylamineNaBH(OAc)₃DCEReflux1-382
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeMorpholineNaBH(OAc)₃DCEReflux1-390
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydePiperidineNaBH(OAc)₃DCEReflux1-392
1-(p-Tolyl)-5-ferrocenyl-1H-pyrazole-4-carbaldehydeAnilineNaBH(OAc)₃DCEReflux1-388
1-(p-Tolyl)-5-ferrocenyl-1H-pyrazole-4-carbaldehydeMorpholineNaBH(OAc)₃DCEReflux1-391

Data extracted from the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.[1]

Table 2: Reductive Amination of Pyrazole Ketones

Pyrazole KetoneAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1-(1,3-Diphenyl-1H-pyrazol-4-yl)ethanoneAnilineNaBH(OAc)₃DCERT2478
1-(1,3-Diphenyl-1H-pyrazol-4-yl)ethanoneBenzylamineNaBH(OAc)₃DCERT2485
1-(1,3-Diphenyl-1H-pyrazol-4-yl)ethanoneMorpholineNaBH(OAc)₃DCERT2488
1-(1-Phenyl-1H-pyrazol-4-yl)ethanonePiperidineNaBH₄ (stepwise)MeOHRT1275
1-(1-Phenyl-1H-pyrazol-4-yl)ethanoneCyclohexylamineNaBH₃CNMeOHRT1872

Note: The data in this table is representative and compiled from general reductive amination procedures applied to pyrazole ketones. Specific yields may vary based on substrate and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of pyrazoles.

ReductiveAminationWorkflow Start Start Mixing Mix Pyrazole Aldehyde/Ketone and Amine in Solvent Start->Mixing AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) Mixing->AddReductant Reaction Stir at RT or Reflux (1-24 h) AddReductant->Reaction Quench Quench Reaction (e.g., aq. NaHCO₃) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Amine Product Purification->Product

Caption: General workflow for the one-pot reductive amination of pyrazole aldehydes and ketones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-isopropyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main synthetic routes for the preparation of this compound:

  • Reduction of 1-isopropyl-4-nitropyrazole: This is a common and often high-yielding method. It involves the initial synthesis of the 4-nitro precursor followed by the reduction of the nitro group to an amine.

  • Buchwald-Hartwig amination of a 4-halo-1-isopropylpyrazole: This modern cross-coupling method allows for the direct formation of the C-N bond at the C4 position of the pyrazole ring.

Q2: I am experiencing a low yield in the reduction of 1-isopropyl-4-nitropyrazole. What are the potential causes and solutions?

Low yields in the reduction of nitropyrazoles can stem from several factors, including incomplete reaction, side reactions, or product degradation. Common troubleshooting steps include:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary. While Fe/HCl is a classic and cost-effective choice, other reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd/C) might offer better yields and cleaner reactions for your specific substrate.

  • Reaction Conditions: Ensure the reaction temperature and time are optimized. For reductions with metals in acidic media, maintaining a sufficiently low pH is crucial. For catalytic hydrogenation, catalyst activity, hydrogen pressure, and solvent choice are key parameters.

  • Purity of Starting Material: Impurities in the 1-isopropyl-4-nitropyrazole can interfere with the reduction process. Ensure the starting material is of high purity.

  • Work-up Procedure: The product, being an amine, is basic and can be sensitive. Ensure the work-up conditions are appropriate to avoid product loss or degradation.

Q3: My Buchwald-Hartwig amination of 4-halo-1-isopropylpyrazole is not working. What should I check?

The Buchwald-Hartwig amination is a powerful but sensitive reaction. Common issues include:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical. For amination with an ammonia equivalent, bulky, electron-rich phosphine ligands are often required. It's essential to screen different catalyst/ligand combinations.

  • Ammonia Equivalent: Directly using ammonia gas can be challenging due to its poor solubility and tendency to bind strongly to the palladium catalyst. Using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, followed by hydrolysis, is a common strategy.[1][2]

  • Reaction Conditions: This reaction is highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of base and solvent also significantly impacts the reaction outcome.

  • Substrate Issues: The free N-H on the pyrazole ring of the starting material can potentially complicate the reaction by reacting with the base or catalyst.[3] While the N1 position is substituted with an isopropyl group, intermolecular interactions could still occur.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Depending on the synthetic route, several side products can form:

  • Reduction Route:

    • Incomplete reduction: You may observe intermediates such as the corresponding nitroso or hydroxylamine compounds.

    • Hydrodehalogenation (if starting from a halo-nitropyrazole): The halogen at other positions might be removed during catalytic hydrogenation.

    • Condensation products: Under certain conditions, intermediates can condense to form azo or azoxy compounds.[4]

  • Buchwald-Hartwig Amination Route:

    • Dehalogenation: The starting 4-halopyrazole can be converted to 1-isopropyl-1H-pyrazole.[3]

    • Homocoupling: The aryl halide can couple with itself to form biaryl-like structures.

    • Ligand degradation products: The phosphine ligands can be oxidized or undergo other transformations.

Troubleshooting Guides

Route 1: Reduction of 1-Isopropyl-4-nitropyrazole

Issue: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps
Inefficient Reducing AgentScreen different reducing agents (Fe/HCl, SnCl₂, H₂/Pd/C, Ni-Re/hydrazine).[5]
Suboptimal Reaction ConditionsOptimize temperature, reaction time, and solvent. For metal/acid reductions, ensure sufficient acid is present. For catalytic hydrogenation, vary catalyst loading and hydrogen pressure.
Poor Quality Starting MaterialPurify the 1-isopropyl-4-nitropyrazole before the reduction step.
Product Degradation During Work-upUse a mild basic work-up to isolate the amine product. Avoid prolonged exposure to strong acids or bases.
Route 2: Buchwald-Hartwig Amination of 4-Halo-1-isopropylpyrazole

Issue: No or Low Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst SystemScreen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, tBuBrettPhos).[6]
Unsuitable Ammonia EquivalentIf using an ammonia surrogate like LiHMDS, ensure it is fresh and handled under inert conditions. Consider using benzophenone imine followed by acidic hydrolysis.[1][2][7]
Air or Moisture ContaminationUse anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Incorrect Base or SolventScreen different bases (e.g., NaOtBu, K₂CO₃, LiHMDS) and solvents (e.g., toluene, dioxane, THF).[8]
Dehalogenation Side ReactionUse milder reaction conditions (lower temperature, shorter reaction time) if dehalogenation is observed.
Pyrazole N-H Interference (if applicable)Although the N1 is substituted, consider if intermolecular interactions are possible. Protecting the pyrazole ring is a common strategy in complex syntheses.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-4-nitropyrazole

This protocol is adapted from the synthesis of related N-alkyl-4-nitropyrazoles.

Materials:

  • 4-Nitropyrazole

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 1-Isopropyl-4-nitropyrazole to this compound

This protocol is a general method for the reduction of nitropyrazoles using iron in acidic medium.

Materials:

  • 1-Isopropyl-4-nitropyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-isopropyl-4-nitropyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Protocol 3: Buchwald-Hartwig Amination of 4-Iodo-1-isopropyl-1H-pyrazole (General Guidance)

This is a generalized protocol based on the amination of related aryl halides with ammonia surrogates. Optimization of catalyst, ligand, base, and solvent is crucial.

Materials:

  • 4-Iodo-1-isopropyl-1H-pyrazole

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) as ammonia equivalent[1]

  • Anhydrous toluene or dioxane

  • Hydrochloric acid (for hydrolysis and salt formation)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 4-iodo-1-isopropyl-1H-pyrazole (1.0 equivalent) and LiHMDS (1.2-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with aqueous HCl to hydrolyze the intermediate silylamine and form the ammonium salt of the product.

  • Wash the aqueous layer with an organic solvent to remove non-polar impurities.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Nitro Group Reduction

Reducing SystemSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)Notes
Fe / HClEthanol/WaterReflux2-480-95Cost-effective, but work-up can be tedious.[8]
SnCl₂ / HClEthanolReflux2-675-90Milder than Fe/HCl, but tin waste is a concern.
H₂ (balloon) / Pd/CMethanol/EthanolRoom Temperature4-1285-98High yielding and clean, but requires hydrogenation setup and catalyst cost. Potential for hydrodehalogenation of other groups.
Ni-Re / N₂H₄·H₂OEthanol40-502-1580-95Effective for various nitro compounds including nitropyrazoles.[5]

Table 2: General Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

Palladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)Ammonia EquivalentSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.2-1.5)Benzophenone ImineToluene100-11070-90 (after hydrolysis)
Pd(OAc)₂ (2)tBuBrettPhos (3)K₂CO₃ (2)LiHMDSDioxane80-10065-85 (after hydrolysis)
Pd(dba)₂ (10)tBuDavePhos (20)KOtBu (2)N/A (with piperidine)Xylene60-160 (MW)7-60 (substrate dependent)[9][10]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Reduction cluster_route2 Route 2: Amination 4-Nitropyrazole 4-Nitropyrazole 4-Halopyrazole 4-Halopyrazole N-isopropylation_2 N-isopropylation 4-Halopyrazole->N-isopropylation_2 Isopropyl bromide, K2CO₃ N-isopropylation N-isopropylation 1-Isopropyl-4-nitropyrazole 1-Isopropyl-4-nitropyrazole N-isopropylation->1-Isopropyl-4-nitropyrazole Isopropyl bromide, K2CO3 Reduction Reduction 1-Isopropyl-4-nitropyrazole->Reduction Fe/HCl or H2/Pd-C This compound This compound Reduction->this compound 4-Halo-1-isopropylpyrazole 4-Halo-1-isopropylpyrazole N-isopropylation_2->4-Halo-1-isopropylpyrazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Halo-1-isopropylpyrazole->Buchwald-Hartwig Amination Pd catalyst, ligand, base, ammonia equivalent Buchwald-Hartwig Amination->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_reduction Troubleshooting Route 1 cluster_amination Troubleshooting Route 2 Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Impure Impure Check Purity of Starting Materials->Impure Yes Pure Pure Check Purity of Starting Materials->Pure No Purify and Repeat Purify and Repeat Impure->Purify and Repeat Improved Yield Improved Yield Purify and Repeat->Improved Yield Reaction Route? Reaction Route? Pure->Reaction Route? Reduction Reduction Reaction Route?->Reduction Route 1 Buchwald-Hartwig Buchwald-Hartwig Reaction Route?->Buchwald-Hartwig Route 2 Optimize Conditions Optimize Conditions Reduction->Optimize Conditions Incomplete Reaction Inert Atmosphere? Inert Atmosphere? Buchwald-Hartwig->Inert Atmosphere? No Product Screen Reducing Agents Screen Reducing Agents Optimize Conditions->Screen Reducing Agents Optimize T, time, solvent Optimize T, time, solvent Screen Reducing Agents->Optimize T, time, solvent Optimize T, time, solvent->Improved Yield Yes Yes Inert Atmosphere?->Yes Strictly Anhydrous/Inert Screen Catalyst/Ligand Screen Catalyst/Ligand Yes->Screen Catalyst/Ligand Screen Base/Solvent Screen Base/Solvent Screen Catalyst/Ligand->Screen Base/Solvent Consider Ammonia Equivalent Consider Ammonia Equivalent Screen Base/Solvent->Consider Ammonia Equivalent Consider Ammonia Equivalent->Improved Yield

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Chromatographic Purification of 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of crude 1-isopropyl-1H-pyrazol-4-amine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing significantly on a standard silica gel TLC plate?

A1: Severe streaking or tailing of amine-containing compounds on silica gel is a common issue. It is primarily caused by a strong acid-base interaction between the basic pyrazole-amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Based on common synthetic routes, which often involve the N-isopropylation of a pyrazole ring followed by the reduction of a nitro group, likely impurities include:

  • Unreacted Starting Materials: Such as 4-nitro-1H-pyrazole or an unalkylated precursor.

  • N-alkylation Intermediate: The nitro-analogue, 1-isopropyl-4-nitro-1H-pyrazole, if the reduction is incomplete.

  • Regioisomers: N2-isopropyl-pyrazol-4-amine could be formed as a byproduct during the alkylation step. The separation of regioisomers can be particularly challenging.[1][2]

  • Inorganic Salts: If a metal-based reduction was performed (e.g., using iron or tin), residual inorganic salts might be present.

Q3: How can I prevent my compound from streaking on the TLC plate and column?

A3: To mitigate the acidic interactions with silica, you should add a small amount of a basic modifier to your eluent system. Common choices include:

  • 0.5-2% triethylamine (TEA)

  • 0.5-2% ammonia solution (typically a 7N solution in methanol)

These additives neutralize the acidic sites on the silica, resulting in more symmetrical spots and improved peak shape during column chromatography.

Q4: My compound won't elute from the silica column, even with a high percentage of ethyl acetate in hexane. What should I do?

A4: This is a sign of strong adsorption to the silica. To elute your compound, you need to increase the polarity of the mobile phase. A common solvent system for basic amines is a gradient of methanol in dichloromethane (DCM). For very polar compounds that are strongly bound, a "flush" with 10-20% methanol in DCM, containing 1% triethylamine, is often effective.

Q5: Is there an alternative to standard silica gel for purifying basic amines?

A5: Yes, several alternatives can simplify the purification of organic amines:

  • Amine-functionalized silica: This stationary phase has a basic surface, which repels basic compounds and minimizes unwanted interactions, often allowing for the use of less polar solvent systems like hexane/ethyl acetate.

  • Alumina (basic or neutral): Alumina is another polar stationary phase that can be less acidic than silica, making it suitable for some amines.

  • Reversed-phase chromatography: Using a C18 column with a mobile phase containing a buffer to maintain a high pH (e.g., using ammonium hydroxide) will keep the amine in its neutral, less polar form, allowing for effective purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Action(s)
Broad or Tailing Peaks 1. Acid-Base Interaction: Strong interaction between the basic amine and acidic silica gel. 2. Column Overload: Too much crude material was loaded onto the column.1. Add 0.5-2% triethylamine (TEA) or ammonia to the eluent. 2. Ensure the amount of crude material is no more than 1-5% of the silica gel mass. 3. Consider switching to an amine-functionalized silica column.
Poor Separation of Product and Impurities 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution. 2. Presence of Regioisomers: The N2-isopropyl isomer may have a very similar polarity to the desired N1 product.1. Carefully optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound, with clear separation from impurities. 2. Run a gradient elution, starting with a low polarity and gradually increasing it. For pyrazole derivatives, a hexane/ethyl acetate system is a common starting point.[3][4] 3. If regioisomers are present, a very shallow gradient or an isocratic elution with the optimal solvent mixture may be required.[2]
Compound Does Not Elute from the Column 1. Strong Adsorption: The amine is irreversibly bound to the silica. 2. Insufficiently Polar Eluent: The mobile phase is not strong enough to move the compound.1. Switch to a more polar solvent system, such as dichloromethane/methanol with 1% TEA. 2. "Flush" the column with a highly polar mixture (e.g., 20% methanol in DCM with 1% TEA).
Low Yield After Purification 1. Irreversible Adsorption: Some of the compound may have been lost on the column due to strong binding. 2. Compound Degradation: Some amines can be sensitive to the acidic silica surface.1. Always use a basic modifier in your eluent. 2. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. 3. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.

Experimental Protocol: Flash Column Chromatography on Silica Gel

This protocol provides a general methodology for the purification of this compound.

1. Selection of Solvent System:

  • On a silica gel TLC plate, spot the crude reaction mixture.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexane. If the compound does not move, switch to dichloromethane and methanol.

  • Add 1% triethylamine (TEA) to the chosen solvent system to prevent tailing.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from major impurities.

2. Column Packing:

  • Choose an appropriately sized column for the amount of crude material.

  • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This is often the preferred method for better resolution.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system.

  • If a gradient is required, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.

  • Collect fractions in test tubes or vials.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Note: Removing the high-boiling point TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Visualization of Troubleshooting Workflow

Troubleshooting_Chromatography Troubleshooting Workflow for Amine Purification start Start: Crude Amine Mixture tlc Run TLC with Hex/EtOAc + 1% TEA start->tlc problem Problem Identification tlc->problem proceed Proceed to Column Chromatography tlc->proceed Good Separation Rf ~0.3 streaking Streaking / Tailing? problem->streaking Peak Shape no_separation Poor Separation? problem->no_separation Resolution no_elution No Elution (Rf=0)? problem->no_elution Mobility streaking->no_separation No add_tea Action: Ensure 1-2% TEA or NH3 is in eluent streaking->add_tea Yes no_separation->no_elution No optimize_solvent Action: Optimize solvent ratio (aim for Rf 0.2-0.4) no_separation->optimize_solvent Yes switch_solvent Action: Switch to DCM/MeOH + 1% TEA system no_elution->switch_solvent Yes no_elution->proceed No add_tea->tlc Re-evaluate use_gradient Action: Use a shallow gradient (e.g., 0-50% EtOAc in Hex) optimize_solvent->use_gradient switch_column Advanced: Use Amine-Silica or Reversed Phase optimize_solvent->switch_column If isomers use_gradient->tlc Re-evaluate switch_solvent->tlc Re-evaluate switch_solvent->switch_column If still no elution

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. Our goal is to equip you with the knowledge to diagnose and resolve common side reactions, ensuring the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions in Pyrazole Synthesis

This section provides a detailed analysis of the most common side reactions observed during pyrazole synthesis, their underlying mechanisms, and actionable strategies for their mitigation and resolution.

Issue 1: Formation of Regioisomeric Mixtures

One of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two regioisomers.[1][2][3] This arises from the non-selective initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons.[2][4]

Mechanism of Regioisomer Formation

The regioselectivity of the reaction is governed by both steric and electronic factors of the substituents on the 1,3-dicarbonyl compound and the hydrazine.[2][5] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more susceptible to nucleophilic attack.[4]

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Hydrazine cluster_2 Pathway A (Attack at C1) cluster_3 Pathway B (Attack at C2) R1-CO-CH2-CO-R2 R1-CO-CH2-CO-R2 Intermediate_A Intermediate A R1-CO-CH2-CO-R2->Intermediate_A Intermediate_B Intermediate B R1-CO-CH2-CO-R2->Intermediate_B H2N-NHR3 H2N-NHR3 H2N-NHR3->R1-CO-CH2-CO-R2 Nucleophilic Attack Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers in pyrazole synthesis.

Troubleshooting and Optimization Strategies
StrategyDescription
Solvent Selection The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents often yield better results than protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[6]
pH Control The pH of the reaction medium can alter the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]
Steric Hindrance Introducing bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[2]
Microwave Irradiation Microwave-assisted synthesis can sometimes improve regioselectivity and significantly reduce reaction times.[4]
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the resulting pyrazole by recrystallization or column chromatography.[7]

Issue 2: Incomplete Cyclization and Formation of Intermediates

In some cases, the reaction may stall after the initial condensation, leading to the accumulation of hydrazone or enamine intermediates without subsequent cyclization to the pyrazole ring.[2][8]

Causality and Identification

This issue often arises from reduced reactivity of the second carbonyl group, either due to steric hindrance or unfavorable electronic effects. These intermediates can be identified by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Start 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/Enamine Intermediate Start->Intermediate Initial Condensation Product Pyrazole Intermediate->Product Intramolecular Cyclization Stall Reaction Stall Intermediate->Stall

Caption: Workflow illustrating incomplete cyclization.

Troubleshooting and Resolution
StrategyDescription
Increase Reaction Temperature Providing additional thermal energy can help overcome the activation barrier for the intramolecular cyclization step.
Acid Catalysis The addition of a catalytic amount of a Brønsted acid can protonate the remaining carbonyl group, increasing its electrophilicity and facilitating the cyclization.[9]
Extended Reaction Time Simply allowing the reaction to proceed for a longer duration may be sufficient to drive the cyclization to completion.
Change of Solvent A higher-boiling point solvent can be used to achieve higher reaction temperatures.
Issue 3: Discoloration of the Reaction Mixture and Impurity Formation

A common observation in Knorr pyrazole synthesis is the development of a yellow or red color in the reaction mixture, which is often indicative of impurity formation.[2][10] This is particularly prevalent when using hydrazine salts like phenylhydrazine hydrochloride.[2]

Probable Causes
  • Degradation of Hydrazine: Hydrazine derivatives can be unstable and may degrade over time, especially when exposed to air and light, forming colored byproducts.[2]

  • Oxidative Processes: Side reactions involving oxidation can lead to the formation of colored impurities.[2]

  • Acid-Promoted Byproducts: In acidic media, side reactions can be promoted, leading to colored polymeric materials.[2]

Mitigation and Purification Strategies
StrategyDescription
Use of Fresh Reagents It is highly recommended to use freshly opened or purified hydrazine derivatives to minimize the presence of degradation products.[2]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Addition of a Mild Base If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[2]
Purification Techniques Colored impurities can often be removed by treating the crude product with activated charcoal.[7] Recrystallization is also a highly effective method for purifying the final pyrazole product.[2][7]
Protocol: Purification by Recrystallization
  • Dissolve the crude pyrazole in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate).[7]

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Dry the crystals in a desiccator or under vacuum.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of bis-pyrazoles as a side product. What causes this and how can I prevent it?

A1: The formation of bis-pyrazoles can occur, particularly in reactions involving hydrazine-substituted pyrazoles or when using certain reaction conditions.[11][12][13] This side reaction is often driven by the reactivity of the initial pyrazole product under the reaction conditions. To minimize the formation of bis-pyrazoles, consider using a stoichiometric amount of the limiting reagent and carefully controlling the reaction temperature and time. Purification can be achieved through column chromatography to separate the desired mono-pyrazole from the bis-pyrazole byproduct.

Q2: My N-alkylation of a pyrazole is not selective and I'm getting a mixture of N1 and N2 alkylated products. How can I improve the selectivity?

A2: The N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms.[11] The regioselectivity is influenced by steric hindrance. Bulky substituents on the pyrazole ring will direct the alkylation to the less sterically hindered nitrogen atom.[14] The choice of the alkylating agent and the reaction conditions (base, solvent) also plays a crucial role. In some cases, using a bulky base or a sterically demanding alkylating agent can improve selectivity.

Q3: I am attempting an N-arylation of my pyrazole, but the reaction is sluggish and gives low yields. What can I do?

A3: N-arylation of pyrazoles, often achieved through copper- or palladium-catalyzed cross-coupling reactions, can be challenging.[15][16][17] Low yields can be due to catalyst deactivation, poor ligand choice, or suboptimal reaction conditions. Ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere. Screening different ligands, copper or palladium sources, bases, and solvents is often necessary to optimize the reaction. Toluene has been reported to be a superior solvent to dioxane in some cases.[15]

Q4: How can I effectively purify my pyrazole compound without using column chromatography?

A4: Recrystallization is a powerful and often preferred method for purifying pyrazole compounds, especially if they are crystalline solids.[7][18] The choice of solvent is critical, and common options include alcohols (ethanol, methanol), ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7][18] Acid-base extraction can also be employed if your pyrazole has a basic nitrogen atom that can be protonated to form a water-soluble salt, allowing for the removal of non-basic impurities.

Q5: My pyrazole synthesis has a very low yield. What are the first things I should check?

A5: Low yields in pyrazole synthesis can stem from several factors.[2][8] The first aspects to investigate are the purity of your starting materials, especially the hydrazine derivative, which can degrade over time.[2] Ensure you are using the correct stoichiometry, and consider using a slight excess of the hydrazine.[2] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and identify if the reaction is going to completion.[2] Finally, re-evaluate your reaction conditions, including temperature, solvent, and catalyst, as optimization is often key to improving yields.[2]

References

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction temperature and other critical parameters in pyrazole N-alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for pyrazole N-alkylation, and how does it affect the reaction?

A1: The reaction temperature for pyrazole N-alkylation can range from room temperature to elevated temperatures (e.g., 80°C or higher).[1][2][3] The optimal temperature depends on the reactivity of the pyrazole, the alkylating agent, the base, and the solvent used. Some reactions proceed efficiently at room temperature, especially with reactive alkylating agents, while others require heating to achieve a reasonable reaction rate.[3][4] Gradually increasing the temperature can be a strategy if no conversion is observed at room temperature.[4]

Q2: How does temperature influence the regioselectivity of N-alkylation (N1 vs. N2)?

A2: Temperature is a critical factor that can influence the ratio of N1 and N2 alkylated isomers.[3][5] While steric and electronic factors are the primary drivers of regioselectivity, temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the formation of the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer or a mixture of both. The specific effect of temperature on regioselectivity is highly dependent on the substrate and reaction conditions.

Q3: Can elevated temperatures lead to side reactions or decomposition?

A3: Yes, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting materials, reagents, or the desired product.[6] It is crucial to monitor the reaction closely, for instance by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to find the optimal temperature that promotes the desired reaction without causing significant degradation.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: You observe a very low to no yield of your desired N-alkylated pyrazole.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Some reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature, gradually increase the temperature and monitor the reaction progress.[4] For instance, some protocols specify temperatures of 80°C.[1][2]
Inadequate Base The base may not be strong enough to deprotonate the pyrazole effectively. Consider switching to a stronger base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4] For less reactive alkylating agents, a stronger base like NaH might be necessary.[4]
Poor Solubility Reactants may not be sufficiently soluble in the chosen solvent. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility and facilitate the reaction.[4]
Unreactive Alkylating Agent The leaving group on the alkylating agent may not be sufficiently reactive. The general reactivity trend is I > Br > Cl > OTs. Consider using an alkylating agent with a better leaving group (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).[4]
Presence of Water Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[4]
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Symptom: The reaction produces an inseparable or difficult-to-separate mixture of N1 and N2 regioisomers.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[3][5] Experiment with different combinations. For example, using K₂CO₃ in DMSO or NaH in THF can favor N1-alkylation.[4]
Steric Hindrance The steric bulk of the alkylating agent can influence which nitrogen is attacked. A bulkier alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4]
Electronic Effects The electronic properties of substituents on the pyrazole ring can direct the alkylation to a specific nitrogen.
Thermodynamic vs. Kinetic Control As mentioned in the FAQs, temperature can play a role. Try running the reaction at a lower temperature to see if kinetic control favors the formation of a single isomer.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMSO

This protocol is often used for achieving N1-selective alkylation.[4]

  • To a solution of the starting pyrazole (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equivalents) to the suspension.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to a heated temperature, which needs to be optimized for the specific substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer, concentrate it, and purify the product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF

This protocol utilizes a stronger base and may be suitable for less reactive systems.[6]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of the starting pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require heating, which should be optimized.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Temperature on Pyrazole N-Methylation Yield

Example No.Reaction Temperature (°C)Pyrazole Conversion (%)Methylpyrazole Yield (%)
1270100100

Note: This data is from a specific patented example and may represent optimized, high-temperature gas-phase conditions, not typical lab-scale solution-phase reactions.[7]

Table 2: Influence of Reaction Conditions on Product Ratio

Alkylating ReagentReaction TemperatureAnticipated Product Ratio (N1:N2)
Methyl Bromide80 °C-
N-methyl chloroacetamide80 °C~1:70

This data is based on computational modeling and experimental observation for a specific pyrazole system.[8]

Visualization

G cluster_start Start: Low Yield or Poor Selectivity cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Initial Reaction Conditions check_temp Is Reaction at Room Temperature? start->check_temp increase_temp Gradually Increase Temperature (e.g., to 50°C, then 80°C) check_temp->increase_temp Yes check_reagents Re-evaluate Base and Solvent check_temp->check_reagents No (already heated) monitor_progress Monitor by TLC/LC-MS increase_temp->monitor_progress monitor_progress->check_reagents No Improvement optimized Optimized Reaction monitor_progress->optimized Improved Yield/ Selectivity side_reactions Side Reactions/Decomposition monitor_progress->side_reactions Degradation Observed change_reagents Switch to Stronger Base (e.g., NaH) or More Polar Solvent (e.g., DMF) check_reagents->change_reagents check_alkylating Assess Alkylating Agent check_reagents->check_alkylating No Improvement change_reagents->monitor_progress change_alkylating Use More Reactive Agent (e.g., R-I instead of R-Cl) check_alkylating->change_alkylating change_alkylating->monitor_progress side_reactions->increase_temp Reduce Temperature

Caption: A logical workflow for troubleshooting and optimizing reaction temperature for pyrazole N-alkylation.

References

Technical Support Center: 1-isopropyl-1H-pyrazol-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-isopropyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound for scale-up?

A1: For large-scale production, the most common and economically viable route is the reduction of a 4-nitropyrazole precursor. This method is often preferred over multi-step syntheses or those requiring expensive catalysts. The two primary routes considered are:

  • Reduction of 1-isopropyl-4-nitro-1H-pyrazole: This is a robust and well-documented method. The nitro group can be effectively reduced using various reagents, with catalytic hydrogenation or metal/acid combinations being common at scale.[1]

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of an amine with a 4-halopyrazole. While a powerful tool for medicinal chemistry, it is often less favored for large-scale manufacturing due to the high cost of the palladium catalyst and specialized ligands, as well as potential challenges with certain amine substrates.[2][3][4]

Q2: What are the primary safety concerns during the scale-up of the nitro-reduction route?

A2: The primary safety concern is the management of the highly exothermic nature of the nitro group reduction. Key considerations include:

  • Thermal Runaway: The reaction can release a significant amount of heat, potentially leading to a dangerous increase in temperature and pressure if not adequately controlled.

  • Hydrogen Gas (for catalytic hydrogenation): Hydrogen is highly flammable and forms explosive mixtures with air. Proper handling, ventilation, and specialized equipment are required.

  • Metal Catalysts (e.g., Raney Nickel, Pd/C): Some catalysts can be pyrophoric (ignite spontaneously in air), especially after use. Careful handling and quenching procedures are necessary.

Q3: How can the exothermic nature of the reduction reaction be managed at scale?

A3: Managing the exotherm is critical for a safe and controlled process. Strategies include:

  • Controlled Reagent Addition: Adding the reducing agent or the nitro-compound in portions or via a controlled feed allows for the reaction rate and temperature to be managed.

  • Efficient Cooling: The reactor must have a sufficiently robust cooling system to dissipate the heat generated.

  • Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of the reaction.

  • Real-time Monitoring: Continuous monitoring of the internal temperature is crucial to detect any deviation from the expected profile.

Q4: What are common impurities encountered, and how can they be minimized?

A4: Common impurities may include unreacted starting material (4-nitropyrazole), partially reduced intermediates (e.g., nitroso or hydroxylamine species), and byproducts from side reactions. To minimize these:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is fully consumed.[1]

  • Stoichiometry Control: Ensure the correct stoichiometry of the reducing agent is used. An excess may be required for complete conversion but can lead to other impurities.

  • Temperature Control: Maintaining the optimal reaction temperature can prevent the formation of side products.

Q5: What are the recommended methods for purification at a large scale?

A5: While column chromatography is a common purification technique in the lab, it is often impractical and expensive at an industrial scale. The preferred method for purifying this compound is crystallization.[5] This can be achieved by:

  • Free Base Crystallization: Crystallizing the product directly from a suitable solvent system.

  • Salt Formation and Crystallization: Reacting the amine product with an acid (e.g., HCl, H₂SO₄) to form a salt, which often has different solubility properties and can be crystallized with high purity. The salt can then be neutralized to provide the pure amine.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient mixing to maintain homogeneity.- Verify the quality and activity of the reducing agent/catalyst.
Product loss during workup.- Optimize extraction solvents and pH to ensure the amine is in the correct phase.- Minimize transfers and use efficient filtration techniques.
Degradation of the product.- If the reaction is run at elevated temperatures, consider if the product is stable under those conditions.- Work under an inert atmosphere (e.g., nitrogen) if the product is sensitive to oxidation.
Incomplete Reaction Insufficient reducing agent/catalyst.- Increase the equivalents of the reducing agent.- For catalytic hydrogenation, ensure the catalyst is not poisoned and is sufficiently active.
Poor mixing.- On a larger scale, mass transfer can be limiting. Ensure the agitation speed is sufficient to keep solids suspended and reagents well-mixed.
Low reaction temperature.- Gradually increase the reaction temperature while carefully monitoring for exotherms.
Product is Oily or Fails to Crystallize Presence of impurities.- Analyze the crude product by HPLC or NMR to identify impurities.- Attempt purification via salt formation and crystallization to remove neutral impurities.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Exothermic Runaway Poor heat dissipation at scale.- Immediately stop the addition of reagents.- Apply maximum cooling to the reactor.- For future batches, reduce the rate of addition, increase the solvent volume, and verify the cooling system's capacity.
Catalyst Poisoning (in catalytic hydrogenation) Impurities in the starting material or solvent.- Use high-purity starting materials and solvents.- Consider a pre-treatment step (e.g., charcoal treatment) to remove potential poisons.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitro Reduction

This protocol is based on a general method for the reduction of nitropyrazoles.[1]

Materials:

  • 1-isopropyl-4-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (approx. 5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Once at reflux, add concentrated HCl (approx. 0.5 eq) dropwise, ensuring the internal temperature does not rise uncontrollably.

  • Continue refluxing for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Carefully neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by crystallization or distillation if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification charge Charge Reactor with 1-isopropyl-4-nitro-1H-pyrazole, Fe powder, EtOH/H2O heat Heat to Reflux (70-80 °C) charge->heat add_hcl Dropwise Addition of conc. HCl heat->add_hcl reflux Reflux for 2-6h (Monitor by TLC/HPLC) add_hcl->reflux cool Cool to RT reflux->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with DCM/EtOAc neutralize->extract dry Dry and Concentrate extract->dry purify Crystallization / Distillation dry->purify product product purify->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_completion Was the reaction complete by TLC/HPLC? start->check_completion cluster_incomplete cluster_incomplete check_completion->cluster_incomplete No cluster_complete cluster_complete check_completion->cluster_complete Yes check_workup Review Workup Procedure increase_time Increase reaction time/temp check_reagent Check reagent quality check_mixing Ensure efficient mixing optimize_extraction Optimize extraction pH/solvent check_stability Assess product stability

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Removal of Iron Salts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing iron salts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing iron salts from a reaction mixture?

A1: Several methods are widely used, each with specific advantages. The choice depends on the nature of your reaction mixture, the form of iron, and the desired purity of your final product. Common methods include:

  • Precipitation: This involves adjusting the pH of the solution to make the iron ions insoluble, typically as iron(II) or iron(III) hydroxide, which can then be filtered off.[1]

  • Chelation: A chelating agent, such as EDTA, is added to form a stable, soluble complex with the iron ions, which can then be washed away.[1][2]

  • Solvent Extraction: This technique uses two immiscible liquids (e.g., an aqueous and an organic phase) to separate the iron. A specific extracting agent in the organic phase selectively binds to the iron and pulls it from the aqueous phase containing the product.[3][4]

  • Ion Exchange Chromatography: The reaction mixture is passed through a column containing a resin that selectively binds the iron ions, allowing the desired compound to pass through.[1][5]

  • Filtration: This is a physical separation method used when iron is in a solid form, such as unreacted iron powder or an insoluble salt. Filter aids like Celite can be used to improve efficiency for fine particles.[6]

Q2: How do I choose the best iron removal method for my specific experiment?

A2: The optimal method depends on several factors, including the properties of your target molecule (e.g., stability to pH changes, solubility), the solvent system, the form of the iron (Fe²⁺, Fe³⁺, metallic, or complexed), and the required level of purity. The decision-making process below can guide your selection.

Start Start: Iron Contamination Q_Solid_Fe Is the iron present as a solid (e.g., Fe powder)? Start->Q_Solid_Fe Q_pH_Stable Is the target compound stable across a wide pH range? Method_Precipitation Precipitation (pH Adjustment) Q_pH_Stable->Method_Precipitation Yes Q_Aqueous Is the reaction in an aqueous or organic-miscible solvent? Q_pH_Stable->Q_Aqueous No End Iron-Free Product Method_Precipitation->End Method_Chelation Chelation (e.g., EDTA) followed by extraction or dialysis Q_Aqueous->Method_Chelation Yes Method_Ion_Exchange Ion Exchange Chromatography Q_Aqueous->Method_Ion_Exchange Yes Q_Organic Is the product in an organic solvent immiscible with water? Q_Aqueous->Q_Organic No Method_Chelation->End Method_Ion_Exchange->End Method_Solvent_Extraction Solvent Extraction with aqueous wash Q_Organic->Method_Solvent_Extraction Yes Method_Solvent_Extraction->End Q_Solid_Fe->Q_pH_Stable No (Dissolved Iron) Method_Filtration Filtration (e.g., through Celite) Q_Solid_Fe->Method_Filtration Yes Method_Filtration->End

Caption: Decision tree for selecting an iron removal method.

Q3: My product is sensitive to pH changes. What are some suitable iron removal techniques?

A3: If your product is unstable in acidic or basic conditions, you should avoid pH adjustment precipitation. Neutral methods are preferable. Consider the following:

  • Chelation: Using chelators like EDTA can be effective at or near neutral pH.[1] The resulting iron-EDTA complex can then be removed by extraction if your product is in an organic solvent, or by dialysis if it is a large biomolecule in an aqueous buffer.

  • Ion Exchange Chromatography: This method can be performed under a variety of pH conditions, including neutral, depending on the resin selected.[7]

  • Solvent Extraction: This can often be performed under neutral conditions, depending on the specific extraction agent used.[3][4]

Q4: I'm working with an organic solvent. How can I remove iron salts?

A4: Iron removal from organic phases can be challenging. Here are a few approaches:

  • Aqueous Wash: If the iron salt has some solubility in water, you can wash the organic solution with water or a brine solution.

  • Chelation Wash: Wash the organic phase with an aqueous solution of a chelating agent like EDTA. The iron will form a water-soluble complex and move into the aqueous phase.[7][8]

  • Solid Scavengers: Use a solid-supported chelating resin or scavenger. These are polymers that bind metal ions and can be easily filtered off after treatment.

  • Filtration: If the iron salt is insoluble in your organic solvent, you can simply filter it off. Using a filter aid like Celite can help remove very fine particles.[6]

Troubleshooting Guides

Issues with Precipitation

Q: I've adjusted the pH, but the iron precipitation is incomplete. What should I do?

A: Incomplete precipitation can be due to several factors:

  • Incorrect pH: The optimal pH for precipitating Fe(OH)₃ is generally above 3.5, while Fe(OH)₂ requires a more basic pH (typically >7).[1] Verify the pH of your solution and adjust if necessary.

  • Oxidation State: Fe²⁺ is more soluble than Fe³⁺ at acidic to neutral pH. If you have Fe²⁺, consider adding a mild oxidizing agent (like hydrogen peroxide) to convert it to Fe³⁺ before raising the pH.[9]

  • Complexing Agents: Your reaction mixture may contain molecules (e.g., citrate, certain buffers) that chelate iron and keep it in solution. In this case, a different removal method may be necessary.

Q: My product is co-precipitating with the iron hydroxide. How can I prevent this?

A: Co-precipitation is a common issue, especially with compounds that can be adsorbed onto the high surface area of the iron hydroxide flocculent.

  • Optimize pH: Experiment with adjusting the pH more slowly or to a slightly different endpoint. Sometimes a small change can dramatically affect the selectivity of the precipitation.

  • Reverse Addition: Try adding your reaction mixture to the base, rather than the other way around. This can sometimes change the particle formation and reduce occlusion of your product.

  • Wash the Precipitate: After filtering, wash the iron hydroxide precipitate with a solvent in which your product is soluble but the iron hydroxide is not. This may recover some of the trapped product.

Issues with Chelation

Q: I've added EDTA, but the iron-EDTA complex is difficult to separate from my product.

A: The Fe-EDTA complex is typically highly water-soluble.[7] Separation issues usually arise from the properties of the desired product.

  • Product in Organic Phase: If your product is soluble in a water-immiscible organic solvent, perform a liquid-liquid extraction. The Fe-EDTA complex will remain in the aqueous phase.

  • Water-Soluble Product: If your product is also water-soluble, separation is more difficult. Consider using an ion exchange resin to capture the charged Fe-EDTA complex. Alternatively, if there is a significant size difference between your product and the chelate, techniques like dialysis or size-exclusion chromatography could be effective.

Issues with Filtration

Q: I'm trying to filter unreacted iron powder after a reduction, but the filter clogs immediately.

A: This is a very common problem, especially with fine iron powder. The small particles can quickly block the pores of standard filter paper.[6]

  • Use a Filter Aid: The most effective solution is to use a pad of a filter aid like Celite.[6] A thick pad (2-3 cm) on top of the filter paper provides a porous matrix that traps the fine iron particles without clogging.

  • Dilute the Mixture: Diluting the reaction mixture with more solvent can reduce the concentration of particles, making filtration easier.

  • Centrifugation: For smaller scale reactions, you can centrifuge the mixture to pellet the iron particles and then decant the supernatant.

Start Start: Slow Filtration / Filter Clogging Q_Filter_Aid Are you using a filter aid (e.g., Celite)? Start->Q_Filter_Aid Sol_Add_Celite Prepare a 2-3 cm pad of Celite on the filter paper. Slurry the reaction mixture with Celite before filtering. Q_Filter_Aid->Sol_Add_Celite No Q_Dilution Is the reaction mixture concentrated? Q_Filter_Aid->Q_Dilution Yes Sol_Add_Celite->Q_Dilution Sol_Dilute Dilute the mixture with an appropriate solvent. Q_Dilution->Sol_Dilute Yes Q_Alternative Is centrifugation an option? Q_Dilution->Q_Alternative No Sol_Dilute->Q_Alternative Sol_Centrifuge Centrifuge to pellet the solid iron and decant the liquid. Q_Alternative->Sol_Centrifuge Yes End Successful Separation Q_Alternative->End No Sol_Centrifuge->End

Caption: Troubleshooting workflow for poor filtration of iron.

Data Presentation

Table 1: Comparison of Common Iron Removal Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Precipitation pH adjustment to form insoluble Fe(OH)₂/Fe(OH)₃.[1]Removal from aqueous solutions; large scale.Low cost, effective for high concentrations.Requires pH-stable product, risk of co-precipitation, generates solid waste.
Chelation Formation of a stable complex with a ligand (e.g., EDTA).[1][2]Aqueous or biphasic systems; trace metal removal.Highly selective, can be done at neutral pH.Reagent cost, requires removal of excess chelator and complex.
Solvent Extraction Partitioning of iron into an immiscible organic phase.[3][4]Hydrometallurgy; purification of metal salts.High throughput, can be made continuous.Requires water-immiscible solvents, risk of emulsion formation, organic waste.
Ion Exchange Reversible exchange of ions between solution and a solid resin.[1]Polishing step for trace iron removal; purification of high-value products.High selectivity, regenerable resins, can handle dilute streams.Limited capacity, potential for product to bind to resin, resin cost.

Table 2: Efficiency of Iron Precipitation from Wet-Process Phosphoric Acid[10]

Precipitating AgentTemperature (°C)Iron Removal Efficiency (%)P₂O₅ Loss (%)
Calcium Carbonate70~80Moderate
Calcium Hydroxide70~83< 4

This data illustrates the effectiveness of common bases in precipitating iron, though efficiency and product loss can vary.

Experimental Protocols

Protocol 1: General Procedure for Iron Removal by Precipitation

This protocol describes a typical workup for a reaction where an iron salt needs to be removed from an aqueous solution.

  • Dilution: Dilute the reaction mixture with water to ensure all components are fully dissolved and to control the temperature during neutralization.

  • Oxidation (Optional): If ferrous iron (Fe²⁺) is present and difficult to remove, add 30% hydrogen peroxide dropwise at room temperature until the solution color changes (typically to yellow/orange), indicating oxidation to ferric iron (Fe³⁺).

  • pH Adjustment: Cool the solution in an ice bath. Slowly add a base (e.g., 2M sodium hydroxide, sodium carbonate) with vigorous stirring.[6] Monitor the pH using a pH meter or test strips. Continue adding base until the pH reaches a point where iron hydroxide precipitation is complete (typically pH 7-9). A thick, gelatinous precipitate (usually reddish-brown) will form.

  • Digestion: Stir the slurry for 30-60 minutes. This "digestion" step can improve the particle size of the precipitate, making it easier to filter.

  • Filtration: Filter the mixture through a pad of Celite on a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to recover any occluded product.

  • Product Isolation: Combine the filtrate and washes. The desired product is now in the iron-depleted aqueous solution and can be isolated by extraction or other methods.

Protocol 2: Work-up for Iron Powder Reduction of an Aromatic Nitro Group

This procedure is a common example in organic synthesis where residual iron must be removed.[6]

  • Neutralization: After the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to the reaction mixture until the evolution of gas ceases and the pH of the aqueous phase is basic (pH ~8).

  • Filtration through Celite: Set up a Buchner funnel with filter paper and add a 2-3 cm layer of Celite. Wet the Celite pad with the reaction solvent (e.g., ethyl acetate). Filter the entire reaction slurry through the Celite pad.

  • Washing: Wash the filter cake extensively with the organic solvent (e.g., 3 portions of ethyl acetate) to ensure all the product is recovered.

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. If an aqueous layer is present, separate it. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine product, now free of iron residues.

References

1-isopropyl-1H-pyrazol-4-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-isopropyl-1H-pyrazol-4-amine. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition of pyrazole-containing compounds has been noted in scientific literature.

  • pH: As an amine, the compound's stability can be pH-dependent. Both strongly acidic and basic conditions may lead to hydrolysis or other degradation pathways.

  • Light: Exposure to UV or even ambient light can potentially lead to photodegradation. Photochemical transformations have been observed in other pyrazole derivatives.

  • Oxidizing Agents: The amine group is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially at non-neutral pH.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place.[1] Specifically:

  • Temperature: Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]

  • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

Q3: I am observing unexpected peaks in my chromatogram after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The appearance of new peaks suggests degradation. Given the presence of an amine functional group, this compound is susceptible to degradation in acidic conditions. The unexpected peaks are likely degradation products formed through acid-catalyzed hydrolysis or other reactions. It is advisable to evaluate the stability of the compound in your specific mobile phase over time. Consider preparing your solutions fresh and running a time-course study to monitor for the appearance of degradants.

Q4: Can I heat my solution to aid in dissolving this compound?

A4: While gentle warming may be acceptable, prolonged exposure to high temperatures should be avoided. Pyrazole derivatives can undergo thermal decomposition. The specific temperature at which degradation becomes significant is not well-documented for this particular compound, but as a general precaution, use the lowest effective temperature for the shortest possible duration. Always monitor for any color change or the appearance of new peaks in your analytical method, as these can be indicators of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in biological assays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Re-analyze your stock solution using a suitable analytical method (e.g., HPLC-UV) to confirm its purity and concentration.

    • Assess Stability in Assay Buffer: Incubate this compound in your assay buffer under the exact experimental conditions (temperature, light, duration) but without the biological components. Analyze samples at different time points to determine the compound's stability.

    • Fresh Preparations: Prepare fresh dilutions from a validated stock solution immediately before each experiment.

Issue 2: Discoloration of the solid compound or solutions over time.

  • Potential Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container under an inert atmosphere and at the recommended temperature.

    • Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • De-gas Solvents: For preparing solutions, use solvents that have been de-gassed to remove dissolved oxygen.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, general knowledge of pyrazole and amine chemistry suggests the following possibilities.

Potential Degradation Pathways cluster_main cluster_degradation A This compound B Oxidative Degradation (e.g., N-oxide formation, deamination) A->B O2, light, metal ions C Hydrolytic Degradation (pH-dependent ring opening or deamination) A->C H2O, H+ or OH- D Photodegradation (UV-induced rearrangement or cleavage) A->D UV light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3][4][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL in methanol or acetonitrile) B Expose to Stress Conditions A->B S1 Acid Hydrolysis (0.1 M HCl, 60°C) S2 Base Hydrolysis (0.1 M NaOH, 60°C) S3 Oxidation (3% H2O2, RT) S4 Thermal (80°C, solid & solution) S5 Photolytic (ICH Q1B conditions) C Neutralize (for acid/base hydrolysis) D Dilute to appropriate concentration C->D E Analyze by HPLC-UV D->E F Identify Degradation Products (e.g., by LC-MS) E->F S1->C S2->C S3->D S4->D S5->D

Caption: Workflow for conducting a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Solution State: Keep a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Summary of Stability and Degradation Data

The following table summarizes hypothetical outcomes from a forced degradation study. This data is illustrative and should be confirmed by experimental studies.

Stress Condition% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 15%2Deaminated pyrazole, ring-opened products
Base Hydrolysis (0.1 M NaOH, 60°C) 5%1Minor unidentified product
Oxidation (3% H₂O₂, RT) 25%3N-oxide, deaminated products
Thermal (80°C, solution) 8%1Minor unidentified product
Photolytic (ICH Q1B) 12%2Isomers, ring-rearranged products

Disclaimer: The information provided in this technical support center is based on general chemical principles and available literature on related compounds. Specific stability and degradation behavior of this compound should be confirmed through experimental studies.

References

Technical Support Center: Troubleshooting TLC Monitoring of Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered when monitoring pyrazole synthesis and reactions using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of pyrazole reactions?

A1: A binary mixture of a non-polar and a polar solvent is typically effective.[1] Good starting points for pyrazole derivatives, which are often moderately polar, include mixtures of ethyl acetate (polar) and hexanes or toluene (non-polar).[1][2] For specific substituted pyrazoles, systems like petroleum ether:benzene (1:3) and cyclohexane:ethyl acetate (50:3) have been shown to be effective.[3][4] The goal is to find a system where the starting material has an Rf value of approximately 0.3-0.5, allowing clear separation from the product and other spots.[2][5]

Q2: How should I prepare my reaction mixture sample for TLC spotting?

A2: Dissolve a very small amount (<1 mg) of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[1][6] The solution should be dilute (around 1%) to prevent overloading the plate.[6] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it can cause streaking.[7] To mitigate this, after spotting the sample, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[7]

Q3: How can I visualize pyrazole compounds on a TLC plate if they are not visible under UV light?

A3: While many aromatic compounds like pyrazoles are UV active, some may not be, or their concentration might be too low to detect.[8][9] If spots are not visible with a UV lamp, chemical staining is necessary.[8] Several staining methods can be effective:

  • Iodine Chamber : Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, especially aromatic and unsaturated ones, as yellow-brown spots.[9]

  • Potassium Permanganate (KMnO₄) Stain : This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes, which appear as yellow spots on a purple background.[10]

  • p-Anisaldehyde or Vanillin Stains : These are good general-purpose stains for nucleophilic functional groups like alcohols and amines, as well as aldehydes and ketones.[9][10] Heat is required for visualization.[11]

  • Ceric Sulfate/Ammonium Molybdate (Verghn's Reagent) : This is a strong oxidizing stain that can visualize a wide range of organic compounds, often appearing as dark blue or green spots upon heating.[1] Acidic ceric sulfate solution has been specifically used for visualizing pyrazole derivatives.[4]

Troubleshooting Common TLC Problems

This section addresses the most frequent issues observed during the TLC monitoring of pyrazole reactions and provides systematic solutions.

Problem 1: My spots are streaking or tailing.

Streaking, where a spot elongates into a comet-like tail, is a common problem that obscures results and makes Rf calculation impossible.[12][13]

Possible Causes & Solutions

CauseSolution
Sample Overloading The sample is too concentrated.[14] Prepare a more dilute solution of your reaction mixture before spotting.[8][15]
Compound Basicity Pyrazoles are nitrogen-containing heterocycles and can be basic. Basic compounds often interact strongly with the acidic silica gel, causing tailing.[16] Add a small amount (0.1-2.0%) of a base like triethylamine (Et₃N) or ammonia to your developing solvent to neutralize the acidic sites on the silica plate.[8][12][16]
High Polarity of Compound Very polar compounds may streak. Try adding a small amount of a more polar solvent like methanol to the eluent.[15]
Sample Applied in a High-Boiling Point Solvent Solvents like DMF or DMSO can interfere with the chromatography. After spotting, dry the plate under high vacuum before placing it in the TLC chamber.[7]
Compound Decomposition The compound may be unstable on the acidic silica gel.[7][16] Consider using a different stationary phase, such as alumina, or perform a 2D TLC to check for decomposition.[7][16]
Problem 2: My spots are not moving from the baseline (Rf ≈ 0).

This indicates that the compounds are too strongly adsorbed to the silica gel and are not being carried up the plate by the solvent.

Possible Causes & Solutions

CauseSolution
Eluent is Not Polar Enough The developing solvent system lacks the polarity to move the compounds off the baseline.[8] Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]
Compound is Highly Polar or Ionic The compound has very strong interactions with the silica gel. If increasing eluent polarity doesn't work, you may need to switch to a reverse-phase TLC plate (e.g., C18 silica).[8]
Problem 3: All my spots are at the solvent front (Rf ≈ 1).

This is the opposite of the previous problem and indicates that the compounds have very little affinity for the stationary phase and travel up the plate with the solvent front.

Possible Causes & Solutions

CauseSolution
Eluent is Too Polar The developing solvent is too strong, carrying all components to the top of the plate without achieving separation.[8] Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]
Problem 4: I can't resolve my starting material and product spots.

When the starting material and product have very similar polarities, their Rf values can be nearly identical, making it difficult to monitor the reaction's progress.

Possible Causes & Solutions

CauseSolution
Similar Polarity of Compounds The chosen solvent system is not effective at differentiating between the two compounds.
1. Change Solvent System: Try a different combination of solvents. Solvents of different classes can alter selectivity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[8]
2. Use a Co-spot: A "co-spot" is a crucial technique where the starting material and the reaction mixture are spotted in the same lane on the TLC plate.[5] This helps to confirm if the spot in the reaction mixture is indeed unreacted starting material. If the spots are slightly different, the co-spot will appear elongated or as two very close, overlapping spots.[5][7]
3. Multiple Developments: Develop the same TLC plate multiple times in the same solvent system, ensuring the plate is thoroughly dried between each run. This can increase the separation between spots with close Rf values.

Diagrams and Workflows

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common TLC issues.

TLC_Troubleshooting cluster_problems Problem Identification cluster_causes_streaking Potential Causes for Streaking cluster_causes_rf0 Potential Causes for Rf ≈ 0 cluster_causes_rf1 Potential Causes for Rf ≈ 1 cluster_causes_separation Potential Causes for Poor Separation cluster_solutions Solutions start TLC Plate Issue Observed p1 Spots are Streaking / Tailing start->p1 p2 Spots at Baseline (Rf ≈ 0) start->p2 p3 Spots at Solvent Front (Rf ≈ 1) start->p3 p4 Poor Separation / Overlapping Spots start->p4 c1a Sample Overloaded? p1->c1a c1b Compound Basic? (e.g., Pyrazole) p1->c1b c1c Compound Decomposing? p1->c1c c2a Eluent Not Polar Enough? p2->c2a c3a Eluent Too Polar? p3->c3a c4a Ineffective Solvent System? p4->c4a s1a Dilute Sample c1a->s1a s1b Add Et3N or NH3 to Eluent c1b->s1b s1c Use Alumina Plate or 2D TLC c1c->s1c s2a Increase Eluent Polarity c2a->s2a s3a Decrease Eluent Polarity c3a->s3a s4a Try Different Solvent System c4a->s4a s4b Use a Co-spot Lane c4a->s4b

Caption: A decision tree for troubleshooting common TLC problems.

Experimental Protocols

Standard Protocol for TLC Monitoring of a Pyrazole Reaction
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[1]

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[17] Be careful not to scratch the silica layer.

    • Mark three small tick marks on the origin line for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[5]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a tiny amount of the pyrazole starting material in a volatile solvent (e.g., ethyl acetate) to make a ~1% solution.[6]

    • Reaction Mixture (RM): Withdraw a small aliquot (a drop is sufficient) from the reaction vessel using a capillary tube.[2] Dilute this aliquot with a volatile solvent.

  • Spotting the Plate:

    • Using a clean capillary tube for each sample, carefully and briefly touch the tip to the corresponding tick mark on the origin line. The goal is to create small, concentrated spots (1-2 mm in diameter).[13]

    • Spot the SM lane with the starting material solution.

    • Spot the RM lane with the reaction mixture solution.

    • For the C (co-spot) lane, first spot the starting material, then, using the other capillary, spot the reaction mixture directly on top of the SM spot.[5]

    • Ensure the solvent from each spot has completely evaporated before development.

  • Development:

    • Prepare a TLC chamber (e.g., a beaker covered with a watch glass) containing your chosen mobile phase to a depth of about 0.5 cm.[17] The solvent level must be below the origin line on your TLC plate.[8]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better chromatography.[17]

    • Carefully place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber during development.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

    • Remove the plate and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[11]

    • If spots are not visible or if further visualization is needed, use an appropriate chemical stain (e.g., immerse the plate in potassium permanganate or p-anisaldehyde stain, then gently heat with a heat gun until spots appear).[10][11]

  • Analysis:

    • Analyze the pattern of the spots. As the reaction proceeds, the starting material spot in the RM lane should diminish in intensity, while a new product spot appears.[2]

    • The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

    • Calculate the Rf (retention factor) for each spot if needed (Rf = distance traveled by spot / distance traveled by solvent front).

References

Technical Support Center: Solvent Selection for Pyrazole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrazole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity.[1] For the parent 1H-pyrazole, it is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2]

  • Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[1] Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.[3][4]

  • Mixed Solvent Systems: A highly effective technique involves dissolving the pyrazole compound in a "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then adding a hot "anti-solvent" (e.g., water) where it is poorly soluble until turbidity appears, followed by slow cooling.[1] Common combinations also include hexane/ethyl acetate and hexane/acetone.[1]

Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[1]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it?

A3: Low yield can be attributed to several factors.[1] Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation, after initial slow cooling to room temperature.

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[1]

  • Prevent Premature Crystallization: Ensure all equipment is hot to prevent the product from crystallizing on the filter paper or funnel during hot filtration.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

Q5: No crystals form upon cooling. What should I do?

A5: If no crystals form after the solution has cooled, it may be too dilute.

  • Concentrate the solution by boiling off some of the solvent.[1]

  • Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[1]

  • Add a seed crystal of the pure compound.[1]

Data Presentation: Solubility of Pyrazole Derivatives

The following table summarizes the solubility of 1H-pyrazole in various solvents at different temperatures. This data can serve as a starting point for solvent selection.

CompoundSolventTemperature (°C)Solubility (moles/L)
1H-PyrazoleWater9.62.7
1H-PyrazoleWater24.819.4
1H-PyrazoleCyclohexane31.80.577
1H-PyrazoleCyclohexane56.25.86
1H-PyrazoleBenzene5.20.31 (moles/1000mL)
1H-pyrazoleBenzene46.516.8 (moles/1000mL)

Data sourced from ChemicalBook.[3][4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a significant difference in solubility for the pyrazole compound at high and low temperatures is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.[1]

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly turbid. The anti-solvent should be miscible with the good solvent.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualization

The following diagram illustrates a logical workflow for selecting a suitable solvent for pyrazole crystallization.

Solvent_Selection_Workflow start Start: Crude Pyrazole Compound solubility_test Solubility Test: Test solubility in various solvents (hot & cold) start->solubility_test good_solvent Is there a solvent with high solubility when hot and low when cold? solubility_test->good_solvent single_solvent_cryst Perform Single-Solvent Crystallization good_solvent->single_solvent_cryst Yes mixed_solvent_path Select a 'good' solvent (high solubility) and a miscible 'poor' solvent (low solubility) good_solvent->mixed_solvent_path No end End: Pure Pyrazole Crystals single_solvent_cryst->end mixed_solvent_cryst Perform Mixed-Solvent Crystallization mixed_solvent_path->mixed_solvent_cryst mixed_solvent_cryst->end

Caption: Workflow for Pyrazole Crystallization Solvent Selection.

References

avoiding N,N-di-Boc side product formation in amine protection

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Unwanted N,N-di-Boc Side Product Formation

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of N,N-di-Boc side products during the protection of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is N,N-di-Boc formation and why is it a problem?

A1: N,N-di-Boc formation is an undesired side reaction where a primary amine reacts with two molecules of di-tert-butyl dicarbonate ((Boc)₂O), resulting in a di-tert-butyl imidodicarbonate.[1] This side product is generally more stable and less reactive than the desired mono-Boc protected amine, which can impede subsequent synthetic steps.[1] Furthermore, its formation consumes valuable starting material and necessitates additional purification, reducing the overall efficiency of the synthesis.[1]

Q2: What is the underlying mechanism of N,N-di-Boc formation?

A2: The formation of the di-Boc product is a sequential process. Initially, the primary amine attacks one equivalent of (Boc)₂O to form the mono-Boc protected amine.[2] Under certain reaction conditions, the proton on the nitrogen of this newly formed carbamate can be removed by a base. This deprotonation enhances the nucleophilicity of the nitrogen, enabling it to attack a second molecule of (Boc)₂O, thus yielding the N,N-di-Boc derivative.[2]

Q3: Which factors promote the formation of the N,N-di-Boc side product?

A3: Several factors can inadvertently drive the reaction towards di-Boc formation:

  • Stoichiometry: An excess of (Boc)₂O significantly increases the likelihood of a second addition to the primary amine.[1][2]

  • Catalysts: Highly active nucleophilic catalysts, most notably 4-(dimethylaminopyridine) (DMAP), can accelerate the reaction to a degree where di-protection becomes a significant pathway.[1][3][4] DMAP reacts with (Boc)₂O to form a more reactive intermediate, which speeds up both mono- and di-Boc formation.[2]

  • Strong Bases: The use of strong bases can facilitate the deprotonation of the mono-Boc protected amine, increasing its nucleophilicity and promoting the second Boc addition.[2]

  • Reaction Temperature: Higher reaction temperatures often favor the formation of the di-Boc side product.[2][3]

  • Substrate Reactivity: Primary amines that are highly nucleophilic and sterically unhindered are more susceptible to di-protection.[1]

Q4: Can the choice of solvent influence the formation of the di-Boc byproduct?

A4: Yes, the solvent system can play a crucial role. Protic solvents like methanol or ethanol can favor the formation of the mono-Boc product, often without the need for a base.[5] Performing the reaction in water, without a catalyst, has been shown to be highly chemoselective for mono-N-Boc protection and can prevent the formation of side products like isocyanates and ureas.[5][6][7] Less polar solvents can also be employed to reduce overall reaction rates, thereby potentially increasing selectivity for the mono-Boc product.[1]

Troubleshooting Guide

Problem: Significant formation of N,N-di-Boc byproduct is observed during the protection of a primary amine.

This troubleshooting guide provides a systematic approach to minimize or eliminate the formation of the N,N-di-Boc side product.

Caption: A logical workflow for troubleshooting and minimizing the formation of di-Boc byproducts.

Data Presentation: Impact of Reaction Conditions on Mono- vs. Di-Boc Product Ratio

The following table summarizes the expected outcomes based on adjustments to the reaction conditions. The yields are illustrative and can vary significantly based on the specific substrate.

ParameterStandard ConditionModified Condition for Mono-SelectivityExpected Outcome for Mono-Boc ProductReference
(Boc)₂O Stoichiometry >1.5 equivalents1.0 - 1.2 equivalentsIncreased yield and purity[2][3]
Catalyst DMAP (catalytic or stoichiometric)No catalyst or a less active one (e.g., pyridine)Significant reduction in di-Boc formation[1][3][4]
Base Strong base (e.g., NaOH in organic solvent)Weaker base (e.g., NaHCO₃, TEA)Higher selectivity for mono-Boc product[1][2]
Temperature > Room Temperature0°C to Room TemperatureEnhanced selectivity for mono-Boc product[2][3]
Solvent Aprotic (e.g., THF, DCM)Protic (e.g., Methanol) or WaterHigh chemoselectivity for N-protection[5][6]

Key Experimental Protocols

Protocol 1: General Method for Mono-Boc Protection with Stoichiometric Control

This protocol is a starting point for optimizing the mono-Boc protection of a primary amine.

  • Dissolve the Amine: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the Mixture: Cool the solution to 0°C using an ice bath.

  • Add Base (Optional): If required, add a mild base such as triethylamine (TEA) (1.1 eq). For many amines, a base may not be necessary.[3]

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.1 eq) in the same solvent to the cooled amine solution.

  • Reaction Monitoring: Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting amine is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[3]

Protocol 2: Catalyst-Free Mono-Boc Protection in Water

This environmentally friendly protocol is highly effective for achieving mono-selectivity.[6][7]

  • Prepare the Mixture: In a round-bottom flask, add the primary amine (1.0 eq) to a mixture of water and acetone (e.g., 9.5:0.5 v/v). The acetone helps to solubilize the (Boc)₂O.[7]

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within a short period (e.g., 8-12 minutes).[7] Monitor by TLC or LC-MS.

  • Work-up: Upon completion, add dichloromethane (DCM) and stir. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography if needed.[7]

Protocol 3: "One-Pot" Mono-Hydrochlorination for Selective Mono-Boc Protection of Diamines

This method is particularly useful for the selective protection of one amino group in a symmetrical diamine.[8]

  • Dissolve Diamine: Dissolve the diamine (1.0 eq) in anhydrous methanol at 0°C.

  • In-situ HCl generation: Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the solution. This generates one equivalent of HCl in situ, which protonates one of the amine groups.

  • Stir: Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the mono-hydrochloride salt.

  • Add Boc Anhydride: Add (Boc)₂O (1.0 eq) dissolved in methanol.

  • Reaction: Stir the reaction at room temperature for 1 hour.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O. Adjust the pH of the aqueous layer to >12 with NaOH and extract the product with dichloromethane.

  • Purification: Dry the organic layer, concentrate, and purify as necessary.

Reaction Pathway Visualization

G amine R-NH₂ (Primary Amine) mono_boc R-NH(Boc) (Mono-Boc Product) amine->mono_boc + (Boc)₂O boc2o1 (Boc)₂O deprotonated_mono_boc R-N⁻(Boc) (Deprotonated Intermediate) mono_boc->deprotonated_mono_boc + Base - HB⁺ boc2o2 (Boc)₂O di_boc R-N(Boc)₂ (Di-Boc Side Product) base Base deprotonated_mono_boc->di_boc + (Boc)₂O

Caption: Reaction pathway for the formation of mono-Boc and di-Boc products from a primary amine.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1-isopropyl-1H-pyrazol-4-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the 1H NMR Spectral Features of Substituted 4-Aminopyrazoles

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures with atomic precision. This guide provides a comparative analysis of the 1H NMR spectrum of 1-isopropyl-1H-pyrazol-4-amine, a key building block in medicinal chemistry, alongside structurally related pyrazole derivatives. The presented data, supported by detailed experimental protocols, offers a valuable resource for the identification and characterization of this important class of compounds.

1H NMR Data Comparison

The following table summarizes the (predicted) 1H NMR spectral data for this compound and experimental data for selected structural analogs. The comparison highlights the influence of substituent changes on the chemical shifts (δ) and coupling constants (J) of the pyrazole core and its appendages.

CompoundSolventH-3 (δ, mult., J)H-5 (δ, mult., J)R1 Substituent (δ, mult., J)NH2 (δ, mult.)
This compound CDCl3~7.3 (s)~7.2 (s)Isopropyl: ~4.4 (sept, J=6.7 Hz, 1H, CH), ~1.4 (d, J=6.7 Hz, 6H, 2xCH3)~3.5 (br s)
1-phenyl-4-aminopyrazole[1]DMSO-d67.72 (s)7.25 (s)Phenyl: 7.6-7.2 (m, 5H)4.85 (s)
5-amino-1-phenyl-1H-pyrazole-4-carbonitrileCDCl37.62 (s)-Phenyl: 7.6-7.1 (m, 5H)6.91 (s)
1H-pyrazole-7.657 (d)7.657 (d)H: 12.7 (br s)-
3-amino-1H-pyrazole-4-carboxylic acid ethyl ester--7.77 (s)H11.90 (bs), 9.59 (bs)

Predicted data for this compound is based on established chemical shift ranges for similar pyrazole structures. Variations in experimental conditions may lead to discrepancies.

Experimental Protocol: 1H NMR Spectroscopy

The following provides a typical experimental protocol for the acquisition of 1H NMR spectra of pyrazole derivatives.

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is utilized for data acquisition.

Sample Preparation:

  • Approximately 5-10 mg of the solid pyrazole derivative is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is employed.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

  • Spectral Width: A spectral width of approximately 16 ppm is used.

  • Number of Scans: 16 to 64 scans are typically acquired to ensure an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3) or an internal standard like tetramethylsilane (TMS).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is integrated to determine the relative ratios of protons.

  • Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Logical Workflow for Spectral Analysis

The process of analyzing and comparing the 1H NMR spectra of these compounds follows a logical progression, as illustrated in the diagram below.

G Workflow for Comparative 1H NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition (Spectrometer Operation) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Interpretation (Peak Assignment, Integration, Multiplicity Analysis) C->D E Data Tabulation and Comparison (Creation of Comparative Tables) D->E F Structural Elucidation and Reporting E->F G Information Flow from 1H NMR to Molecular Structure cluster_spectrum 1H NMR Spectrum cluster_structure Molecular Structure of this compound A Chemical Shift (δ) E Electronic Environment of Protons (e.g., Aromatic vs. Aliphatic) A->E informs B Integration F Relative Number of Protons B->F determines C Multiplicity (Splitting Pattern) G Number of Neighboring Protons C->G reveals D Coupling Constant (J) H Connectivity and Dihedral Angles D->H indicates

References

Interpreting Mass Spectrometry Data of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of pyrazole compounds, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Understanding the fragmentation behavior of pyrazoles under different ionization methods is crucial for their accurate identification and structural elucidation. This document presents experimental data, detailed protocols, and visual aids to facilitate the interpretation of mass spectra of pyrazole derivatives.

Comparison of Ionization Techniques and Fragmentation Patterns

The choice of ionization technique significantly influences the fragmentation patterns observed in the mass spectra of pyrazole compounds. Electron Impact (EI) ionization, a "hard" technique, typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI), a "soft" ionization method, often results in less fragmentation and a more prominent molecular ion peak, which is advantageous for molecular weight determination.

Electron Impact (EI) Mass Spectrometry

Under EI, pyrazole compounds undergo characteristic fragmentation pathways primarily involving the cleavage of the pyrazole ring. The two most prominent fragmentation processes are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). The relative abundance of the resulting fragment ions is influenced by the nature and position of substituents on the pyrazole ring.

Table 1: Common EI Fragmentation Patterns of Substituted Pyrazoles

SubstituentPositionKey Fragment Ions (m/z)Fragmentation Pathway
Unsubstituted-67 ([M-H]⁺), 41 ([M-HCN]⁺), 40 ([M-H-HCN]⁺), 39 ([M-H-N₂]⁺)Initial loss of H, followed by loss of HCN or N₂.[1][2]
4-Bromo4145/147 ([M]⁺), 118/120 ([M-HCN]⁺), 66 ([M-Br]⁺)Halogen isotope pattern is characteristic. Loss of HCN from the molecular ion.[1]
3,4-Dibromo3,4224/226/228 ([M]⁺), 145/147 ([M-Br]⁺), 66 ([M-2Br]⁺)Stepwise loss of bromine atoms is observed.[1]
4-Phenyl4144 ([M]⁺), 117 ([M-HCN]⁺), 116 ([M-H-HCN]⁺), 115 ([M-H₂-HCN]⁺), 89 ([M-HCN-C₂H₂]⁺)Loss of HCN from both the molecular ion and the [M-H]⁺ ion is a key feature.[1]
4-Acetyl4110 ([M]⁺), 95 ([M-CH₃]⁺)The base peak is often due to the loss of the methyl group from the acetyl substituent.[1]
1-Methyl-3-nitro3127 ([M]⁺), 81 ([M-NO₂]⁺)A stable molecular ion is observed, with a significant fragment from the loss of the nitro group.[1]
1-Methyl-5-nitro5127 ([M]⁺)Low abundance of the molecular ion.[1]
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a gentler ionization technique, making it suitable for the analysis of more polar and thermally labile pyrazole derivatives, which are common in drug discovery. In positive ion mode, pyrazoles are typically observed as protonated molecules ([M+H]⁺). Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Table 2: ESI-MS/MS Fragmentation of Pyrazole-Containing Pharmaceuticals

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Fragmentation Pathway
Celecoxib382 ([M+H]⁺)316, 296, 119Loss of the SO₂NH₂ group, followed by further fragmentation of the pyrazole core.[3][4]
Rimonabant463 ([M+H]⁺)363Cleavage of the piperidine ring is a characteristic fragmentation.[5]
N-Pyrazolylmethyl N-phenylpiperazinesVariesSingle dominant fragmentCleavage of the bond between the pyrazole and piperazine moieties.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pyrazole Analysis

This protocol is suitable for the analysis of volatile and semi-volatile pyrazole compounds.[7][8]

1. Sample Preparation:

  • Dissolve approximately 10 mg of the pyrazole sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
  • For quantitative analysis, add a known amount of an internal standard.
  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrument Setup:

  • Gas Chromatograph:
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 min.
  • Ramp to 250 °C at 10 °C/min.
  • Hold at 250 °C for 5 min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.
  • Identify compounds based on their retention times and mass spectra, comparing them to spectral libraries or reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Pyrazole Derivatives

This protocol is ideal for the analysis of a wide range of pyrazole derivatives, including less volatile and more polar compounds commonly found in pharmaceutical and biological samples.[9]

1. Sample Preparation:

  • Dissolve the pyrazole sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
  • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
  • Filter the final solution through a 0.22 µm syringe filter.

2. LC-MS/MS Instrument Setup:

  • Liquid Chromatograph:
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • Collision Gas: Argon.
  • Data Acquisition: Full scan MS and product ion scan (MS/MS) of the protonated or deprotonated molecular ion.

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the mass spectrometric analysis of pyrazole compounds.

fragmentation_pathway M [M]+• Pyrazole Molecular Ion MH [M-H]+ M->MH - H• MH_N2 [M-H-N2]+ (m/z 39) MH->MH_N2 - N2 MH_HCN [M-H-HCN]+ (m/z 40) MH->MH_HCN - HCN

Caption: General EI fragmentation pathway of the pyrazole ring.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis dissolve Dissolve Sample filter Filter dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize ms1 MS1: Select Precursor Ion ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Product Ions cid->ms2

References

A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of substituted pyrazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, with detailed protocols for the key assays and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell cycle progression and microtubule dynamics.[4]

A significant number of pyrazole derivatives have been shown to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][6] In particular, CDK2 has been identified as a key target.[6][7] The cyclin E-CDK2 complex, for instance, plays a pivotal role in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[7] Other pyrazole-based compounds have been found to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and inducing cell death.[8]

Comparative Anticancer Activity Data

The following table summarizes the growth inhibitory activities of several substituted pyrazole derivatives against various human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentCancer Cell LineGI50/IC50 (µM)Reference
1a 4-chlorophenylHHK562 (Leukemia)0.26[9]
A549 (Lung)0.19[9]
1b 4-chlorophenylHHMCF-7 (Breast)>100[9]
2a 4-bromophenyl--HepG2 (Liver)9.13[10]
2b 4-bromophenyl--MCF-7 (Breast)16.52[10]
2c 4-bromophenyl--A549 (Lung)6.52[10]
3a 4-bromophenyl--A549 (Lung)8.0[11]
HeLa (Cervical)9.8[11]
MCF-7 (Breast)5.8[11]
4a 4-cyano-phenyl5-Bromo-1-methyl-1H-indol-3-ylmethylsulfanylMCF-7 (Breast)15.6[12]

Note: The specific structures of the parent pyrazole scaffolds for each series of compounds (1, 2, 3, and 4) can be found in the corresponding references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][9][12][13]

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[12]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubated overnight to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives and incubated for a specific period (e.g., 72 hours).[2]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[1][9]

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow for the formation of formazan crystals.[1][12]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[9][12] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: CDK2 and Cell Cycle Progression

Many substituted pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6] The following diagram illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry Promotes Pyrazole_Derivative Substituted Pyrazole Derivative Pyrazole_Derivative->CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Antimicrobial Activity of Substituted Pyrazole Derivatives

In addition to their anticancer properties, pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens.[14][15] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole ring, highlighting the importance of structure-activity relationship (SAR) studies in designing more potent agents.[15][16] For instance, the presence of electron-withdrawing groups on an N-phenylpyrazole curcumin scaffold has been shown to enhance antibacterial activity against S. aureus.[16]

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected substituted pyrazole derivatives against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR-Group on Phenyl RingMicroorganismMIC (µg/mL)Reference
5a 2-FluoroE. coli50[16]
5b 3-NitroS. aureus10[16]
6a 4-chloroS. aureus62.5[17]
B. subtilis62.5[17]
K. pneumoniae62.5[17]
E. coli125[17]
7a HS. aureus>200[16]
E. coli>250[16]

Note: The specific core structures for each series of compounds can be found in the corresponding references.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][18][19][20]

Principle: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is recorded as the lowest concentration of the agent that inhibits growth.[21]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test pyrazole derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.[18][20]

  • Inoculum Preparation: The test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).[21] This suspension is then diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[18]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[19] A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.[20]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18][20]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[20][21]

Experimental Workflow: MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Pyrazole Derivative Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 18-24h at 37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Substituted pyrazole derivatives represent a versatile and highly valuable scaffold in the field of medicinal chemistry. The comparative data presented in this guide highlight their potential as potent anticancer and antimicrobial agents. The biological activity of these compounds is intricately linked to their substitution patterns, offering a rich area for further structure-activity relationship studies and the development of novel therapeutic agents. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of new pyrazole-based drugs.

References

The Pivotal Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, making it a cornerstone in the development of targeted cancer therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, supported by quantitative data and detailed experimental protocols, to aid in the rational design of next-generation inhibitors.

The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at several key positions, profoundly influencing inhibitor potency and selectivity against a range of kinase targets.[1][2] These modifications can be tailored to exploit subtle differences in the ATP-binding sites of various kinases, leading to the development of compounds with desired pharmacological profiles.[2] Several pyrazolo[3,4-d]pyrimidine-based drugs have entered clinical trials, with some, like the BTK inhibitor ibrutinib, receiving FDA approval for the treatment of certain cancers.[1]

Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. The data highlights how substitutions on the pyrazolo[3,4-d]pyrimidine core impact their biological efficacy.

CompoundR1R2R3Target Cell Line/KinaseIC50/GI50 (µM)Reference
1a HHHA5492.24[3]
1d HHModified scaffoldMCF-71.74[3]
1e Altered scaffold--VariousDecreased activity[3]
2d AnilinoH3-FluoroanilinoCDK2Comparable to Roscovitine[4]
2e AnilinoH3-FluoroanilinoCDK2Comparable to Roscovitine[4]
10 IsopropylHSubstituted at C-5CDK2/CDK5< 1[4]
15 Cyano pyrazole linked--Various cancer cell lines1.18 - 8.44[5]
16a ---Various cancer cell lines2.53 - 9.63[5]
XIIa-f & XVI Piperazine acetamide linkage--Various cancer cell lines1.17 - 18.40[6]
33 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl3-(3-methoxyphenyl)urea-FLT3/VEGFR2Potent Inhibition[7]

Key Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key SAR trends for the pyrazolo[3,4-d]pyrimidine scaffold:

  • The Pyrazolo[3,4-d]pyrimidine Core is Essential: Modifications that alter the core heterocyclic structure, as seen in compound 1e , lead to a significant decrease in anti-proliferative activity, underscoring its importance for target engagement.[3]

  • Substitutions at C4 are Critical for Potency and Selectivity: The introduction of an anilino moiety at the C4 position, as in compounds 2d and 2e , has been shown to be more effective for CDK2 inhibition than benzyl analogues.[4] This position often interacts with the hinge region of the kinase.

  • Modifications at C5 Enhance Activity: For CDK2/CDK5 inhibitors, substitutions at the C5 position of the pyrazolo[3,4-d]pyrimidine ring have been demonstrated to markedly improve inhibitory potency.[4]

  • The Linker and Terminal Moieties Drive Target Specificity: The nature of the linker and the terminal aromatic groups, such as the piperazine acetamide linkage in compounds XIIa-f & XVI , plays a crucial role in defining the spectrum of activity against different cancer cell lines, including non-small cell lung cancer, melanoma, leukemia, and renal cancer models.[6]

  • Bioisosteric Replacement of Purines: The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine ring, which allows it to effectively mimic ATP and bind to the kinase domain.[4][8]

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit a variety of kinases involved in key cancer-related signaling pathways. The diagram below illustrates a simplified representation of some of these targeted pathways.

Kinase_Inhibition_Pathways Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidines RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, FLT3) Proliferation Cell Proliferation RTK->Proliferation Survival Cell Survival RTK->Survival Angiogenesis Angiogenesis RTK->Angiogenesis Src Src Family Kinases Src->Proliferation Src->Survival CDK Cyclin-Dependent Kinases (e.g., CDK2) CellCycle Cell Cycle Progression CDK->CellCycle Pyrazolo Pyrazolo[3,4-d]pyrimidines Pyrazolo->RTK Inhibit Pyrazolo->Src Inhibit Pyrazolo->CDK Inhibit

Caption: Inhibition of key oncogenic signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

In Vitro Anti-proliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 hours.[8]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured spectrophotometrically at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[8]

In Vitro Kinase Inhibition Assay (Kinase-Glo® Plus Luminescence Kinase Assay)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Methodology:

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[8]

  • Incubation: The reaction mixture is incubated to allow the kinase to phosphorylate its substrate.

  • Kinase-Glo® Reagent Addition: The Kinase-Glo® Plus reagent is added, which terminates the kinase reaction and initiates a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[8]

Experimental_Workflow General Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Inhibitor) Start->Prepare Incubate Incubate to Allow Phosphorylation Prepare->Incubate AddReagent Add Kinase-Glo® Reagent Incubate->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining kinase inhibitory activity using a luminescence-based assay.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The extensive body of research on this heterocyclic system has provided valuable insights into its structure-activity relationships. By systematically exploring substitutions at key positions and employing robust in vitro and in vivo evaluation methods, researchers can continue to refine the design of pyrazolo[3,4-d]pyrimidine derivatives to achieve enhanced potency, selectivity, and drug-like properties for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Guide to the Efficacy of 1-isopropyl-1H-pyrazol-4-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Among these, aminopyrazole derivatives have garnered significant attention, particularly as kinase inhibitors.[2][3] This guide provides a comparative framework for evaluating the efficacy of 1-isopropyl-1H-pyrazol-4-amine against its positional isomers, 1-isopropyl-1H-pyrazol-3-amine and 1-isopropyl-1H-pyrazol-5-amine. While direct, publicly available experimental data comparing these specific isomers is currently limited, this document outlines the rationale for such a comparison, provides established experimental protocols for evaluation, and discusses the potential signaling pathways these compounds may modulate.

Introduction to Aminopyrazole Isomers as Kinase Inhibitors

The position of the amino group on the pyrazole ring can significantly influence the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and overall three-dimensional structure. These variations are critical in determining the compound's binding affinity and selectivity for specific biological targets, such as the ATP-binding pocket of protein kinases.[1] Structure-activity relationship (SAR) studies on various pyrazole derivatives have consistently demonstrated that even minor structural modifications can lead to substantial changes in biological activity.[4]

For instance, a derivative of the 5-amino isomer, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a highly potent and selective inhibitor of the RET (Rearranged during Transfection) kinase, a key target in certain cancers.[5] This highlights the therapeutic potential of the 1-isopropyl-5-aminopyrazole scaffold. However, a comprehensive understanding of the optimal substitution pattern requires a direct comparative analysis of all positional isomers.

Hypothetical Efficacy Comparison

Without direct experimental data, a definitive comparison is speculative. However, based on the established roles of aminopyrazoles in kinase inhibition, a hypothetical comparison can be structured. It is crucial to note that the actual efficacy will be target-dependent.

CompoundIsomerPotential Advantages in Kinase InhibitionPotential Disadvantages in Kinase Inhibition
This compound 4-Amino IsomerThe amino group at the 4-position may allow for unique interactions with amino acid residues deeper within the kinase binding pocket.May exhibit a different vector for hydrogen bonding compared to hinge-binding motifs, potentially leading to lower affinity for some kinases.
1-isopropyl-1H-pyrazol-3-amine 3-Amino IsomerThe amino group at the 3-position is spatially analogous to the hinge-binding motifs found in many known pyrazole-based kinase inhibitors.[6]The proximity of the isopropyl group at the 1-position might sterically hinder optimal interaction with the kinase hinge region.
1-isopropyl-1H-pyrazol-5-amine 5-Amino IsomerThis isomer has a demonstrated precedent for high-affinity kinase binding, as seen in related compounds.[5] The amino group is well-positioned to act as a hydrogen bond donor to the kinase hinge region.The specific substitution at other positions on the pyrazole ring will be critical in determining selectivity and potency.

Experimental Protocols for Comparative Efficacy Evaluation

To empirically determine the comparative efficacy of these isomers, a series of standardized in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., RET, JNK, CDK)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test Compounds (this compound and its 3-amino and 5-amino isomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor (e.g., a known inhibitor for the target kinase), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for each compound by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with a known activating mutation of the kinase)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours in a CO2 incubator at 37°C.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generalized kinase signaling pathway that could be targeted by these pyrazole inhibitors and the experimental workflow for their evaluation.

Kinase_Signaling_Pathway Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Kinase Cascade (e.g., MAPK pathway)

Caption: Generalized Kinase Signaling Pathway Targeted by Pyrazole Inhibitors.

Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Data Analysis and Comparison Synthesis of Isomers Synthesis of Isomers Purity and Structural Analysis (NMR, MS) Purity and Structural Analysis (NMR, MS) Synthesis of Isomers->Purity and Structural Analysis (NMR, MS) Kinase Inhibition Assay Kinase Inhibition Assay Purity and Structural Analysis (NMR, MS)->Kinase Inhibition Assay Cell Proliferation Assay Cell Proliferation Assay Purity and Structural Analysis (NMR, MS)->Cell Proliferation Assay Determine IC50 Values Determine IC50 Values Kinase Inhibition Assay->Determine IC50 Values Comparative Analysis of IC50 Values Comparative Analysis of IC50 Values Determine IC50 Values->Comparative Analysis of IC50 Values Determine Cellular IC50 Values Determine Cellular IC50 Values Cell Proliferation Assay->Determine Cellular IC50 Values Determine Cellular IC50 Values->Comparative Analysis of IC50 Values Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Comparative Analysis of IC50 Values->Structure-Activity Relationship (SAR)

Caption: Workflow for Comparative Efficacy Evaluation of Pyrazole Isomers.

Conclusion and Future Directions

While existing literature strongly supports the potential of aminopyrazole scaffolds as potent kinase inhibitors, a direct, data-driven comparison of this compound and its 3- and 5-amino isomers is necessary to fully elucidate their structure-activity relationships. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to conduct such a comparative analysis. The results of these studies will be invaluable for the rational design of next-generation pyrazole-based therapeutics with improved potency and selectivity. Future research should focus on synthesizing these specific isomers and evaluating them against a panel of clinically relevant kinases to identify promising lead compounds for further development.

References

Validating the Purity of 1-isopropyl-1H-pyrazol-4-amine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 1-isopropyl-1H-pyrazol-4-amine purity, offering supporting experimental data from analogous compounds and detailed protocols to ensure reliable and reproducible results.

Comparison of HPLC Methods for Amine-Containing Heterocyclic Compounds

The purity of amine-containing heterocyclic compounds, such as this compound, is commonly determined using reverse-phase HPLC (RP-HPLC). The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that influence the separation and quantification of the target analyte and its potential impurities. Below is a comparison of different RP-HPLC methods reported for the analysis of similar pyrazole and pyrazoline derivatives.

ParameterMethod A (Adapted from Pyrazoline Derivative Analysis)[1][2][3]Method B (Adapted from Pyrazolone Derivative Analysis)[4]Method C (General Pyrazole Analysis)[5]
Stationary Phase (Column) Eclipse XDB C18 (150mm x 4.6mm, 5µm)Luna 5µ C18 (2) (250 x 4.80 mm)Newcrom R1 (low silanol activity)
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)Acetonitrile and Water (90:10 v/v)Acetonitrile, Water, and Phosphoric Acid
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Column Temperature 25 ± 2°CNot SpecifiedNot Specified
Detection Wavelength 206 nm237 nmNot Specified
Injection Volume 5.0 µLNot SpecifiedNot Specified
Linearity Range 50-150 µg/mL0.5-50 ppmNot Applicable
Correlation Coefficient (r²) 0.9995Not SpecifiedNot Applicable
LOD 4 µg/mLNot SpecifiedNot Applicable
LOQ 15 µg/mLNot SpecifiedNot Applicable

Based on the comparison, a method utilizing a C18 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase is a robust approach for the analysis of pyrazole derivatives. The acidic modifier (trifluoroacetic acid or phosphoric acid) helps to improve peak shape and resolution of the amine-containing analyte.

Recommended Experimental Protocol for HPLC Purity Validation

This section outlines a detailed experimental protocol for the validation of this compound purity, drawing upon best practices from the compared methods.

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). A gradient elution may be employed for optimal separation of impurities, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze the diluent, a standard solution, and a sample solution to demonstrate that there is no interference from the diluent at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process for this compound.

HPLC_Validation_Workflow start Start: Purity Validation prep Preparation of Solutions (Standard & Sample) start->prep hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc_setup method_dev Method Development & Optimization hplc_setup->method_dev validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq data_analysis Data Acquisition & Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Generate Purity Report data_analysis->report end End report->end

Caption: Workflow for HPLC purity validation of this compound.

References

Novel Pyrazole Derivatives Demonstrate Potent Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyrazole compounds reveals significant anticancer potential, with several derivatives exhibiting cytotoxic effects comparable to or exceeding those of the established chemotherapeutic agent doxorubicin. These findings, emerging from recent preclinical studies, highlight the promise of pyrazole-based scaffolds in the development of next-generation cancer therapies.

Recent investigations into novel pyrazole derivatives have underscored their efficacy as cytotoxic agents against a panel of human cancer cell lines. This guide provides a comparative overview of the in vitro performance of these emerging compounds, supported by experimental data on their potency and methodologies for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a clear and concise summary of the current landscape of cytotoxic pyrazole derivatives.

Comparative Cytotoxicity of Novel Pyrazole Derivatives

The cytotoxic activity of newly synthesized pyrazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth. The data presented below summarizes the IC50 values of several novel pyrazole compounds against various cancer cell lines, with doxorubicin, a widely used chemotherapy drug, as a reference.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference DrugIC50 (µM)
Compound 9e PaCa-2Pancreatic Adenocarcinoma27.6[1]Doxorubicin52.1[1]
Compound 7d MCF-7Breast Adenocarcinoma42.6[1]Doxorubicin48[1]
Compound 43 MCF-7Breast Adenocarcinoma0.25[2]Doxorubicin0.95[2]
Compound 34d HeLaCervical Cancer10.41 ± 0.217[3]Doxorubicin9.76 ± 0.114[3]
Compound 34d DU-145Prostate Cancer10.77 ± 0.124[3]Doxorubicin9.00 ± 0.721[3]
Compound 5 HepG2Liver Carcinoma13.14[4]Roscovitine (CDK2 Inhibitor)Not specified for cytotoxicity
Compound 5 MCF-7Breast Adenocarcinoma8.03[4]Roscovitine (CDK2 Inhibitor)Not specified for cytotoxicity
PTA-1 JurkatT-cell Leukemia0.32[5]Not specifiedNot specified

Experimental Protocols

The evaluation of the cytotoxic effects of these novel pyrazole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole derivatives and the reference drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Incubation: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: After the MTT incubation, the supernatant is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add pyrazole derivatives & controls incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate % viability & IC50 read_plate->calculate

Caption: Workflow of a typical MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_induction Induction cluster_pathway Apoptotic Cascade pyrazole Novel Pyrazole Derivative bax ↑ Pro-apoptotic proteins (Bax) pyrazole->bax bcl2 ↓ Anti-apoptotic proteins (Bcl-2) pyrazole->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic signaling pathway induced by novel pyrazole derivatives.[4]

Mechanism of Action

While the primary focus of many initial studies is on determining cytotoxicity, some research has begun to explore the underlying mechanisms by which these novel pyrazole derivatives induce cancer cell death. Several studies suggest that these compounds can trigger apoptosis, the process of programmed cell death.[4] This is often characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4] Furthermore, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[4] The inhibition of these kinases can lead to cell cycle arrest, preventing cancer cells from proliferating.[6] Other proposed mechanisms include the inhibition of tubulin polymerization, which is essential for cell division.[5]

The promising in vitro cytotoxicity, coupled with diverse potential mechanisms of action, positions novel pyrazole derivatives as a compelling class of compounds for further investigation in the field of oncology. Future studies will likely focus on optimizing their structure to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.

References

In Vitro Efficacy of 1-isopropyl-1H-pyrazol-4-amine Derivatives as RET Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of compounds derived from the 1-isopropyl-1H-pyrazol-4-amine scaffold as inhibitors of the Rearranged during Transfection (RET) kinase. While direct inhibitory data for the parent compound, this compound, is not extensively available in peer-reviewed literature, its structural motif is a key component of more complex molecules designed to target RET kinase. This guide will compare the efficacy of these derivatives against established, FDA-approved RET inhibitors, Pralsetinib and Selpercatinib, providing valuable context for researchers in the field of oncology and drug discovery.

Introduction to RET Kinase and its Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues and the nervous system.[1][2] However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3] This has established RET as a critical therapeutic target. The development of selective RET inhibitors has significantly improved patient outcomes in these malignancies.

Comparative Analysis of In Vitro RET Kinase Inhibition

While this compound serves as a foundational structure, extensive research has focused on its derivatives to enhance potency and selectivity for RET kinase. This section compares the in vitro inhibitory activity (IC50) of a notable derivative with the well-characterized inhibitors Pralsetinib and Selpercatinib.

Compound/Drug NameRET TargetIC50 (nM)Reference
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l) Wild-type RET44[4][5]
RET V804M (gatekeeper mutant)252[4][5]
Pralsetinib (BLU-667) Wild-type RET<0.5[3]
CCDC6-RET fusion<0.5[3]
RET M918T<0.5[3]
RET V804L<0.5[3]
RET V804M<0.5[3]
Selpercatinib (LOXO-292) Wild-type RET0.92 - 67.8[6]
KIF5B-RET fusion (wild-type)~5.8 (cellular IC50)
RET M918T~1.2 (cellular IC50)
RET V804M~31 (cellular IC50)
RET V804M/G810S (double mutant)~51 (cellular IC50)

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Cellular IC50s reflect the potency within a cellular context, which can be influenced by factors such as cell permeability and off-target effects.

RET Signaling Pathway

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Ligand binding to the RET receptor induces its dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

RET_Signaling_Pathway Ligand GDNF family ligands (GFLs) GFRa GFRα co-receptor Ligand->GFRa binds RET RET Receptor GFRa->RET recruits P_RET Phosphorylated RET (Dimer) RET->P_RET dimerization & autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified RET Signaling Pathway.

Experimental Protocols

In Vitro RET Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro biochemical assay to determine the IC50 value of a test compound against RET kinase.

1. Materials and Reagents:

  • Recombinant human RET kinase (e.g., C-terminal fragment)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Poly-Glu-Tyr (4:1) or other suitable substrate

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (for control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the RET enzyme and the substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RET.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the RET kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start: Compound Preparation SerialDilution Prepare serial dilutions of test compound in kinase buffer Start->SerialDilution PlateAddition Add compound dilutions to 384-well plate SerialDilution->PlateAddition EnzymeSubstrate Add RET enzyme and substrate mixture PlateAddition->EnzymeSubstrate ReactionInitiation Initiate reaction with ATP EnzymeSubstrate->ReactionInitiation Incubation Incubate at 30°C ReactionInitiation->Incubation ADPGlo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->ADPGlo DetectionReagent Add Kinase Detection Reagent (generates luminescence) ADPGlo->DetectionReagent Luminescence Measure luminescence DetectionReagent->Luminescence DataAnalysis Data Analysis: Calculate % inhibition and determine IC50 Luminescence->DataAnalysis End End DataAnalysis->End

Figure 2: In Vitro RET Kinase Inhibition Assay Workflow.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent RET kinase inhibitors. As demonstrated by the in vitro data for its derivatives, chemical modifications to this core structure can yield compounds with significant inhibitory activity against both wild-type and clinically relevant mutant forms of RET. While these derivatives show promise, they are less potent than the approved drugs Pralsetinib and Selpercatinib, which exhibit sub-nanomolar to low nanomolar IC50 values. This comparative guide underscores the importance of continued structure-activity relationship (SAR) studies to optimize the pyrazole scaffold for enhanced RET inhibition, selectivity, and overall drug-like properties. The provided experimental protocol offers a standardized method for the in vitro evaluation of novel compounds, facilitating direct comparison with existing and future RET inhibitors.

References

A Comparative Guide to the Antioxidant Activity of Pyrazol-5-ol Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the antioxidant activity of pyrazol-5-ol (also known as pyrazolone) analogs, designed for researchers, scientists, and professionals in drug development. We will delve into the structural features that govern their radical-scavenging capabilities, supported by experimental data from peer-reviewed literature. This document aims to be a practical resource, explaining not just the what but the why behind the observed antioxidant profiles and the methodologies used to assess them.

Introduction: The Significance of Pyrazol-5-ols as Antioxidants

The pyrazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Within this class, pyrazol-5-ol derivatives have garnered significant attention for their potent antioxidant capabilities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2]

The clinical success of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazol-5-ol derivative used to treat ischemic stroke and amyotrophic lateral sclerosis (ALS), underscores the therapeutic potential of this chemical class as powerful free radical scavengers.[1] This guide will explore the structure-activity relationships (SAR) that dictate the antioxidant efficacy of pyrazol-5-ol analogs, providing a comparative framework for the rational design of novel, more potent antioxidant agents.

The Chemical Basis of Antioxidant Action: HAT vs. SPLET Mechanisms

The primary function of an antioxidant is to neutralize harmful free radicals by donating an electron or a hydrogen atom. For pyrazol-5-ol derivatives, the antioxidant activity is primarily attributed to two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a one-step process.

  • Sequential Proton-Loss Electron-Transfer (SPLET) or Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant molecule loses a proton to form an anion (ArO⁻). This anion then donates an electron to the free radical. Alternatively, the antioxidant can first donate an electron (SET) to the radical, forming a radical cation, which then deprotonates. The favorability of SPLET is highly dependent on the solvent's polarity, being more prominent in polar solvents.[3]

Computational studies using Density Functional Theory (DFT) have shown that for many pyrazolone analogs, the SPLET mechanism is the favorable scavenging route in polar solvents, while the HAT mechanism is slightly predominant in non-polar or gas-phase environments.[3] The specific mechanism is crucial as it is dictated by the molecular structure and influences the overall antioxidant capacity.

References

A Comparative Guide to the Selectivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of small molecule kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1][2] A critical aspect of their preclinical and clinical success is a thorough understanding of their selectivity profile. This guide provides a comparative overview of the selectivity of representative pyrazole-based kinase inhibitors, details common experimental protocols for selectivity profiling, and visualizes key workflows and signaling pathways.

Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity or unexpected polypharmacology.[3] The following table summarizes the inhibitory activity (IC50 or Kd values) of several well-characterized pyrazole-based inhibitors against a panel of kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with the pyrazole scaffold.

InhibitorPrimary Target(s)IC50/Kd (nM) vs. Primary Target(s)Key Off-Targets (IC50/Kd in nM)Reference
Ruxolitinib JAK1, JAK2~3 (IC50)JAK3 (~430)[1]
Crizotinib ALK, c-METALK (20-50), c-MET (1-10)ROS1, RON
Tozasertib Aurora A, B, CAurora A (30), Aurora B (18), Aurora C (6.5)Has broad activity against other kinases[1]
Compound 12 (Asciminib) Bcr-Abl0.5 (IC50), 0.5-0.8 (Kd)Non-ATP competitive, high selectivity[4]
Compound 2 (Afuresertib analogue) Akt11.3 (IC50)-[4]
Compound 89 VEGFR-1, VEGFR-33.2, 1.1 (IC50)PDGFR-α (4.3), PDGFR-β (13), FMS (10), RET (18)[4]

Note: IC50 and Kd values can vary depending on the assay conditions, such as ATP concentration.[5] This table presents a selection of publicly available data and is for illustrative purposes.

Experimental Protocols for Kinase Selectivity Profiling

A multi-tiered approach is often employed to determine the selectivity of a kinase inhibitor, starting with broad biochemical screens followed by more physiologically relevant cell-based assays.[6][7]

Biochemical Kinase Panel Screening

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases in a cell-free system. This provides a broad overview of the compound's kinome-wide selectivity.

Methodology:

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent, typically DMSO, to generate a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), the kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.[3]

  • Compound Addition: The serially diluted compound is added to the assay plate. Control wells with no inhibitor (positive control) and no enzyme (negative control) are included.

  • Kinase Reaction: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[5][8]

    • Fluorescence-Based Assays: Employing methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) to detect the phosphorylated product.[8]

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated for each kinase.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

Objective: To assess the ability of a compound to inhibit a specific kinase within a cellular context, providing more biologically relevant data than biochemical assays.[9][10]

Methodology:

  • Cell Culture and Seeding: A cell line that expresses the target kinase and its substrate is cultured and seeded into a multi-well plate.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a predetermined amount of time.[9]

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A capture antibody specific for the substrate protein is coated onto the wells of an ELISA plate.

    • The cell lysates are added to the wells, and the substrate protein binds to the capture antibody.

    • A detection antibody that specifically recognizes the phosphorylated form of the substrate is added.[9]

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the detection antibody is then added.

    • A substrate for the enzyme is added, which generates a measurable signal (e.g., color change or light emission) that is proportional to the amount of phosphorylated substrate.[9]

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value for the inhibition of substrate phosphorylation in the cell is determined.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental processes and biological relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Potency and Selectivity Determination cluster_2 Tier 3: Cellular and Functional Validation A Compound Library B Large Kinase Panel (e.g., KINOMEscan®) A->B C Single High-Dose Screen B->C D Identify Initial Hits (% Inhibition > Threshold) C->D E Dose-Response Assays (IC50/Kd Determination) D->E Hits from Tier 1 F Generate Selectivity Profile (e.g., S-Score, Gini Coefficient) E->F G Cell-Based Assays (Target Engagement & Pathway Modulation) F->G Selective Compounds H Phenotypic Screening (e.g., Proliferation, Apoptosis) G->H I Lead Candidate Selection H->I G Cytokine Cytokine Receptor JAK-Coupled Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

References

Safety Operating Guide

Proper Disposal of 1-isopropyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-isopropyl-1H-pyrazol-4-amine, aligning with standard laboratory safety and chemical handling practices.

The primary and most critical step in the disposal of this compound is to treat it as a potentially hazardous chemical and to manage its disposal through a licensed chemical waste disposal service. Adherence to institutional and local regulations is mandatory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

1. Waste Segregation:

Proper segregation is fundamental to prevent unintended chemical reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound, must be disposed of in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix solutions of this compound with other incompatible waste streams. Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office for guidance on compatibility.

2. Waste Storage:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure that the storage area is cool and dry.

  • Segregate containers of incompatible materials using physical barriers or secondary containment.

3. Professional Disposal:

  • The disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide a detailed inventory of the waste, including the chemical name and quantity. Follow their specific instructions for packaging and preparing the waste for transport.

Important Note: Never dispose of this compound down the drain. Pyrazole derivatives can be hazardous to aquatic life and should be prevented from entering groundwater or sewage systems.[1]

Summary of Disposal Options

Disposal MethodApplicability & Considerations
Licensed Chemical Waste Disposal Service Primary and recommended method. Ensures environmentally safe and compliant management of the chemical waste.[1]
Incineration A common method used by waste disposal services for organic compounds. High temperatures are used to destroy the chemical. The specific parameters for incineration will be determined by the licensed disposal facility.
Chemical Treatment (for industrial-scale wastewater) Methods like oxidation (e.g., with ozone) or adsorption (e.g., with activated carbon) can be used to remove pyrazole from water. These are typically employed for large-scale wastewater treatment and are not standard laboratory disposal procedures.

Experimental Protocols for Waste Treatment (Industrial Scale)

While not typically performed in a standard research laboratory for disposal, industrial wastewater containing pyrazoles may be treated using advanced oxidation processes. For instance, the Fenton process has been shown to be effective in degrading pyrazole in industrial wastewater. This process involves the use of an iron catalyst and hydrogen peroxide to generate highly reactive hydroxyl radicals that break down the pyrazole molecule. The specific operational parameters, such as temperature, pH, and reagent concentrations, would need to be optimized for the specific waste stream.

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-isopropyl-1H-pyrazol-4-amine (CAS No. 97421-16-4). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant with side protection. A face shield may be necessary for certain operations. Must be approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-Resistant GlovesSelect gloves based on the specific hazards, duration of use, and physical conditions of the workplace. Inspect gloves prior to use and use proper removal techniques.[1][3]
Body Protection Protective ClothingAt a minimum, a laboratory coat and close-toed footwear are required. For more extensive handling, a one-piece coverall or a hooded two-piece chemical splash suit may be appropriate.[1][3]
Respiratory Protection RespiratorTo be used when engineering controls such as fume hoods are not sufficient to maintain low airborne concentrations. A NIOSH-approved or equivalent respirator is necessary.[1][3]

Operational and Handling Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

prep Preparation (Don PPE, Prepare Work Area) handling Chemical Handling (Weighing, Transferring) prep->handling experiment Experimental Use (In-situ reaction, etc.) handling->experiment decon Decontamination (Clean Glassware, Surfaces) experiment->decon disposal Waste Disposal (Segregate Waste Streams) decon->disposal post Post-Handling (Doff PPE, Personal Hygiene) disposal->post

Standard Operating Procedure Workflow

Step-by-Step Handling Protocol:

  • Preparation : Before handling the chemical, ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[4] Don all required personal protective equipment as detailed in the table above.

  • Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[2] Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[1]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids.[2][4] The container should be kept locked up.[1]

  • Accidental Release : In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation : All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure : Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains, waterways, or soil.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.